Fludrocortisone-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H29FO5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i11D2 |
InChI Key |
AAXVEMMRQDVLJB-OQKMQBFSSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterated Fludrocortisone Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and application of deuterated fludrocortisone as an internal standard for quantitative bioanalysis. The use of stable isotope-labeled internal standards is critical for correcting variations in sample preparation and instrument response in mass spectrometric assays, ensuring the accuracy and precision of pharmacokinetic and metabolic studies.
Introduction to Deuterated Fludrocortisone
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity.[1] It is used therapeutically to treat adrenal insufficiency, such as in Addison's disease.[1][2] Deuterated fludrocortisone, such as Fludrocortisone-d5, serves as an ideal internal standard for the quantification of fludrocortisone in biological matrices.[3] The incorporation of deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) that is easily distinguishable from the unlabeled analyte by mass spectrometry, while exhibiting nearly identical physicochemical properties and chromatographic retention times.
Synthetic Approaches to Deuterated Fludrocortisone
While specific, publicly available, step-by-step protocols for the synthesis of deuterated fludrocortisone are limited due to proprietary considerations, a plausible synthetic strategy can be devised based on established methods for steroid deuteration and the known synthesis of fludrocortisone. The primary methods for introducing deuterium into a steroid backbone are hydrogen-deuterium (H/D) exchange and reductive deuteration.
A promising and modern approach for selective deuteration of steroids involves an ultrasound-assisted microcontinuous process.[4] This method offers high efficiency, selectivity, and scalability for H/D exchange reactions.[4]
Proposed Synthesis of Fludrocortisone-d5
The synthesis of Fludrocortisone-d5 would likely involve a multi-step process starting from a suitable steroid precursor. A potential synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for deuterated fludrocortisone.
Experimental Protocol: Ultrasound-Assisted Deuteration (Hypothetical)
This protocol is a hypothetical adaptation of a general method for steroid deuteration to the synthesis of deuterated fludrocortisone acetate.
Objective: To introduce deuterium atoms into the fludrocortisone acetate molecule via hydrogen-deuterium exchange.
Materials:
-
Fludrocortisone Acetate
-
Deuterated methanol (CD3OD)
-
Formic acid-d (DCOOH)
-
Microflow reactor system with an ultrasonic bath
-
PEEK tubing
-
HPLC pump
-
Back-pressure regulator
Procedure:
-
Prepare a solution of fludrocortisone acetate in deuterated methanol (CD3OD).
-
Add a catalytic amount of formic acid-d (DCOOH) to the solution.
-
Set up the microflow reactor system with the PEEK tubing passing through the ultrasonic bath.
-
Pump the reaction mixture through the microreactor at a defined flow rate.
-
Apply ultrasound of a specific frequency (e.g., 20 kHz) to the reactor.
-
Maintain the reaction at room temperature for a specified residence time.
-
Collect the deuterated product at the outlet of the reactor.
-
Remove the deuterated solvent and catalyst under reduced pressure.
-
Purify the deuterated fludrocortisone acetate using column chromatography or preparative HPLC.
-
Hydrolyze the acetate group to yield deuterated fludrocortisone.
Characterization and Quality Control
The synthesized deuterated fludrocortisone must be rigorously characterized to ensure its identity, purity, and isotopic enrichment.
Analytical Methods
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity and separate from non-deuterated and other impurities. | A single major peak with a retention time similar to unlabeled fludrocortisone. Purity should be ≥98%. |
| Mass Spectrometry (MS) | To confirm the mass shift due to deuterium incorporation and determine isotopic enrichment. | A molecular ion peak corresponding to the mass of the deuterated fludrocortisone (e.g., m/z increase of 5 for d5). Isotopic purity should be >99%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the positions of deuterium incorporation. | Disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium. |
Example HPLC Method for Purity Assessment
This method is adapted from the USP monograph for Fludrocortisone Acetate Tablets.[5]
| Parameter | Specification |
| Column | C18, 4.6 mm x 25 cm |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Internal Standard | Norethindrone |
Application as an Internal Standard in Bioanalysis
Deuterated fludrocortisone is employed as an internal standard in quantitative bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fludrocortisone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
An In-depth Technical Guide to Isotopic Labeling of Corticosteroids for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of corticosteroids for their quantitative analysis by mass spectrometry. The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification of endogenous and synthetic corticosteroids in complex biological matrices.[1] This guide will delve into the core concepts of isotope dilution mass spectrometry, detail common labeling strategies, provide exemplary experimental protocols, and present quantitative data to illustrate the performance of these methods.
Introduction to Isotopic Labeling and Isotope Dilution Mass Spectrometry (ID-MS)
Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their corresponding isotope.[2] For corticosteroids, stable isotopes such as Deuterium (²H or D) and Carbon-13 (¹³C) are commonly used.[] These labeled compounds are chemically identical to their unlabeled counterparts but have a different mass, which can be distinguished by a mass spectrometer.[2]
Isotope Dilution Mass Spectrometry (ID-MS) is a quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample.[4][5] This "internal standard" co-elutes with the analyte of interest during chromatographic separation and is detected simultaneously by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. This approach effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to high precision and accuracy.[6]
Synthesis of Isotopically Labeled Corticosteroids
The availability of high-purity isotopically labeled corticosteroids is crucial for the development of robust ID-MS assays. Several synthetic strategies have been developed to introduce stable isotopes into the corticosteroid backbone.
Deuterium Labeling
Deuterium (²H) is a commonly used stable isotope for labeling corticosteroids.[7] Deuteration can be achieved through various chemical reactions, including:
-
Base-catalyzed exchange reactions: This method involves the exchange of protons with deuterium from a deuterium source like deuterium oxide (D₂O) in the presence of a base.[8]
-
Reduction with deuterium-donating reagents: Ketone functionalities can be reduced to hydroxyl groups using reagents like sodium borodeuteride (NaBD₄), introducing deuterium at specific positions.[8][9]
A general procedure for the preparation of [6,7,7-²H₃] labeled steroids starts with a Δ⁵-steroid. The process involves the formation of a 6-oxo-3α,5α-cyclosteroid, followed by a base-catalyzed exchange in the presence of deuterium oxide to introduce two deuterium atoms at the C-7 position. Subsequent reduction of the 6-oxo group with sodium borodeuteride introduces a third deuterium atom at the C-6 position.[8]
Carbon-13 Labeling
Carbon-13 (¹³C) labeling offers the advantage of minimal isotopic effects on chromatographic retention times compared to deuterium labeling.[5][10] The synthesis of ¹³C-labeled corticosteroids often involves more complex multi-step procedures starting from ¹³C-labeled precursors. For instance, multi-labeled cortisol and cortisone with ¹³C and ²H have been synthesized via the indan synthon method, starting from chiral 11-oxoindanylpropionic acid and using [1,3-¹³C₂]acetone or [1,3-¹³C₂,1,1,1,3,3,3-²H₆]acetone as labeled starting materials.[11]
Experimental Workflows for Corticosteroid Analysis by ID-MS
The analysis of corticosteroids in biological matrices like plasma, serum, or urine typically involves several key steps from sample preparation to data analysis.
Caption: General experimental workflow for corticosteroid analysis using isotopic labeling and mass spectrometry.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and enrich the corticosteroids of interest.[12]
-
Internal Standard Spiking: A precise volume of the isotopically labeled internal standard solution is added to the biological sample at the beginning of the workflow.[13]
-
Extraction:
-
Derivatization: Derivatization is often employed, especially for GC-MS analysis, to improve the volatility, thermal stability, and chromatographic properties of corticosteroids.[14][15] For LC-MS, derivatization can enhance ionization efficiency.[14][16][17] Common derivatization strategies include:
-
Oximation: Reaction with reagents like methoxyamine to derivatize carbonyl groups.[15]
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives of hydroxyl groups.
-
Formation of bismethylenedioxy-heptafluoro-n-butyryl (BMD-HFB) derivatives: This double derivatization has been shown to be effective for the simultaneous analysis of multiple corticosteroids.[4]
-
Chromatographic Separation and Mass Spectrometric Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution but typically requires derivatization of the corticosteroids.[18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most widely used technique for corticosteroid analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization in many cases.[17][20][21] Reversed-phase chromatography is commonly used for separation.[5] Tandem mass spectrometers, such as triple quadrupole (QqQ) instruments, are often used in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[12]
Quantitative Data and Method Performance
The use of isotopically labeled internal standards in conjunction with mass spectrometry allows for the development of highly reliable and validated quantitative methods.
Table 1: Exemplary Performance Data for LC-MS/MS Methods for Corticosteroid Quantification
| Corticosteroid | Internal Standard | LLOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Cortisol | Cortisol-d₄ | 1 | > 0.995 | < 7.7 | < 10.0 | 86.4 - 115.0 | [6][22][23] |
| Cortisone | Cortisone-d₇ | 0.2 | > 0.99 | < 12.8 | < 6.2 | - | [23] |
| Prednisolone | Prednisolone-d₄ | - | - | - | - | - | [4] |
| Dexamethasone | Dexamethasone-d₄ | 1 | - | < 0.2 (peak area) | - | Satisfactory | [24] |
| Testosterone | Testosterone-d₃ | 0.005 | > 0.995 | - | - | - | [6][22] |
| Progesterone | Progesterone-d₉ | 0.05 | > 0.995 | - | - | - | [6][22] |
LLOQ: Lower Limit of Quantification; r²: Coefficient of determination; %CV: Percent Coefficient of Variation. Data is compiled and representative of typical performance.
Experimental Protocols
Protocol: Extraction and Derivatization of Corticosteroids from Plasma for GC-MS Analysis
This protocol is a generalized example based on common procedures.[4][18][19]
-
Sample Preparation:
-
To 1 mL of plasma, add 50 µL of the internal standard solution containing deuterated cortisol, cortisone, prednisolone, and prednisone.
-
Vortex for 30 seconds.
-
Perform a solid-phase extraction using a C18 cartridge.
-
-
Derivatization (BMD-HFB formation):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add 50 µL of a solution of bismethylenedioxy reagent and incubate at 60°C for 30 minutes.
-
Evaporate the reagent and add 50 µL of heptafluorobutyric anhydride (HFBA) and incubate at 60°C for 15 minutes.
-
Evaporate the excess reagent and reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for steroid analysis.
-
Set the mass spectrometer to selected ion monitoring (SIM) mode to monitor the characteristic ions of the derivatized corticosteroids and their labeled internal standards.
-
Protocol: Extraction of Corticosteroids from Serum for LC-MS/MS Analysis
This protocol is a generalized example based on common procedures.[6][13][22]
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of an internal standard mixture containing the isotopically labeled analogues of the target corticosteroids.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Inject 10 µL onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Signaling Pathway Context: Glucocorticoid Action
Isotopically labeled corticosteroids are invaluable tools for studying the pharmacokinetics and metabolism of these hormones, which directly relates to their action through the glucocorticoid signaling pathway.
Caption: Simplified signaling pathway of glucocorticoid action.
Conclusion
The use of isotopic labeling, particularly in the context of isotope dilution mass spectrometry, has revolutionized the quantitative analysis of corticosteroids. This approach provides the necessary accuracy, precision, and specificity to meet the rigorous demands of clinical diagnostics, pharmaceutical research, and metabolic studies. The continued development of novel labeling strategies and advancements in mass spectrometry instrumentation will further enhance the capabilities of researchers in the field of steroid analysis.
References
- 1. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Stable isotope dilution mass spectrometry for the simultaneous determination of cortisol, cortisone, prednisolone and prednisone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of corticosteroids in human plasma by liquid chromatography-thermospray mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of multi-labeled cortisols and cortisones with (2)H and (13)C for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serum steroid profiling by isotopic dilution-liquid chromatography-mass spectrometry: comparison with current immunoassays and reference intervals in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Stable Isotope Dilution Mass Spectrometry Analysis of Endogenous ...: Ingenta Connect [ingentaconnect.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.cn [documents.thermofisher.cn]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of Fludrocortisone-d2
An In-depth Technical Guide to the Physicochemical Properties of Fludrocortisone-d2
Abstract
This technical guide provides a comprehensive overview of the , a deuterated analog of the synthetic corticosteroid, Fludrocortisone. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It includes a detailed summary of key physicochemical data, outlines relevant experimental methodologies for their determination, and illustrates the compound's primary signaling pathway.
Physicochemical Properties
This compound is the deuterium-labeled version of Fludrocortisone.[1] The incorporation of deuterium isotopes can subtly influence the physicochemical characteristics of a molecule, which may affect its metabolic profile and pharmacokinetic behavior. A comparative summary of the known quantitative data for both Fludrocortisone and its deuterated form is presented below.
| Property | Fludrocortisone | This compound |
| Molecular Formula | C₂₁H₂₉FO₅[2][3] | C₂₁H₂₇D₂FO₅[1] |
| Molecular Weight | 380.4 g/mol [2] | 382.46 g/mol [1][4] |
| Melting Point | Decomposes at 260-262 °C[2][5] | Not available |
| Water Solubility | 140 mg/L at 25 °C[2] | Not available |
| LogP (Octanol/Water) | 1.67[2] | Not available |
| pKa | 12.55[6] | Not available |
Experimental Protocols
The determination of the physicochemical properties listed above involves standardized experimental procedures. While protocols specific to this compound are not detailed in the literature, the following methodologies are generally applicable for corticosteroids.
Determination of Lipophilicity (Log D)
The lipophilicity of a compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol/phosphate buffer partition study, or "shaking flask method," is a common technique.
-
Preparation: A precise amount of the test compound (e.g., this compound) is dissolved in pre-saturated n-octanol.
-
Partitioning: An equal volume of a phosphate buffer at a specific pH (e.g., 7.4) is added to the n-octanol solution.
-
Equilibration: The biphasic mixture is agitated (e.g., magnetically stirred) for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases. The mixture is then left to stand for an extended period (e.g., 48 hours) to ensure complete phase separation.
-
Quantification: Samples are carefully taken from both the n-octanol and the aqueous buffer layers. The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (Log D) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Thermal Analysis (Melting Point)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and thermal stability of a substance.
-
Sample Preparation: A small, accurately weighed sample of the compound is placed into an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Heating Program: The sample and reference pans are heated at a constant, controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: A plot of heat flow versus temperature is generated. An endothermic peak indicates a phase transition, such as melting. The onset temperature of this peak is typically reported as the melting point. For compounds that decompose, an exothermic event may be observed.
Mechanism of Action and Signaling Pathway
Fludrocortisone is a synthetic corticosteroid that functions as a potent agonist for both mineralocorticoid and glucocorticoid receptors.[2][7] Its high mineralocorticoid activity is clinically significant.[8] The primary mechanism involves binding to cytoplasmic receptors, which then translocate to the nucleus to regulate gene expression.[2][6] This action mimics that of the endogenous hormone aldosterone.[9] A key outcome in the kidney's distal tubules is the increased expression of aldosterone-sensitive epithelial sodium channels (ENaC), which enhances sodium and water reabsorption while promoting potassium excretion.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fludrocortisone-21,21-d2 | LGC Standards [lgcstandards.com]
- 5. Fludrocortisone - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. fludrocortisone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. What is the mechanism of Fludrocortisone Acetate? [synapse.patsnap.com]
A Comprehensive Technical Guide to the Chemical Structure and Stability of Fludrocortisone-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and stability of Fludrocortisone-d2. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical testing. This guide details the precise chemical structure of this compound, its stability under various conditions, and the methodologies used to assess its integrity.
Chemical Structure of this compound
This compound is the deuterium-labeled form of Fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity. The stable isotope labeling in this compound involves the substitution of two hydrogen atoms with deuterium atoms at the C21 position of the steroid nucleus. This specific labeling makes it an ideal internal standard for quantitative analysis of Fludrocortisone in biological matrices by mass spectrometry.
Systematic (IUPAC) Name: (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl-2,2-d2)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Chemical Formula: C₂₁H₂₇D₂FO₅
Molecular Weight: 382.47 g/mol
The structural formula of this compound is presented below:
Figure 1: Chemical Structure of this compound
Stability of this compound
The stability of this compound is comparable to that of its non-deuterated counterpart, Fludrocortisone. Stability studies are crucial to ensure the quality, efficacy, and safety of pharmaceutical products. The primary degradation pathways for Fludrocortisone and its derivatives, such as the commonly used Fludrocortisone acetate, include hydrolysis and oxidation.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. For corticosteroids like Fludrocortisone, typical stress conditions include:
-
Acidic and Basic Hydrolysis: Fludrocortisone acetate has been shown to degrade under both acidic and basic conditions.
-
Oxidative Degradation: The steroid nucleus and alcohol groups are susceptible to oxidation.
-
Thermal Stress: Elevated temperatures can lead to the formation of degradation products.
-
Photodegradation: Exposure to light can induce degradation.
One study on Fludrocortisone acetate in solution identified a significant degradation product when stored at 40°C. Another comprehensive forced degradation study reported the formation of five distinct degradation products under various stress conditions.
Stability in Formulations
The stability of Fludrocortisone is also dependent on the formulation. For instance, a study on Fludrocortisone acetate oral solutions prepared from tablets and powder demonstrated that the solution made from powder was more stable. The time for the concentration to fall to 90% of its initial value (t₉₀) was significantly longer for the powder-based solution when stored at 4°C.
The following table summarizes the stability data for Fludrocortisone acetate solutions under different storage conditions.
| Formulation | Storage Temperature (°C) | t₉₀ (days) |
| Solution from Tablets | 4 | 22 ± 3 |
| Solution from Tablets | 23 | 2 ± 1 |
| Solution from Powder | 4 | ≥ 60 |
| Solution from Powder | 23 | 11 ± 2 |
Table 1: Stability of Fludrocortisone Acetate Solutions
Experimental Protocols
Detailed experimental protocols are fundamental for reproducible stability testing and analysis. Below are outlines of key experimental methodologies.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
A representative HPLC method for the analysis of Fludrocortisone acetate is as follows:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 238 nm.
-
Internal Standard: Norethindrone can be used as an internal standard.
In one reported method, a degradation product of Fludrocortisone acetate was observed with a retention time of 3.1 minutes, while the parent compound eluted at 5.1 minutes.
Forced Degradation Study Protocol
The following is a general protocol for conducting a forced degradation study on Fludrocortisone.
-
Preparation of Stock Solution: Prepare a stock solution of Fludrocortisone in a suitable solvent (e.g., methanol or a mixture of ethanol and water).
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or under gentle heating. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid drug substance or a solution of the drug at a high temperature (e.g., 80-100°C).
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light.
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
The workflow for a typical forced degradation study can be visualized as follows:
Identification of Degradation Products
The identification and characterization of degradation products are critical for understanding the stability of a drug and ensuring its safety. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
While the exact structures of all degradation products of Fludrocortisone are not extensively reported in the public domain, the primary degradation pathways are known to be hydrolysis of the C21-acetate group (in the case of Fludrocortisone acetate) to yield Fludrocortisone, and oxidation of the dihydroxyacetone side chain or other parts of the steroid nucleus.
The logical relationship for identifying degradation products is outlined below:
Conclusion
This technical guide provides a detailed overview of the chemical structure and stability of this compound. The deuterium labeling at the C21 position makes it an invaluable tool for pharmacokinetic and bioanalytical studies. Understanding its stability profile, including potential degradation pathways and products, is essential for the development of robust and reliable analytical methods and stable pharmaceutical formulations. The experimental protocols and workflows outlined in this guide serve as a practical resource for scientists and researchers in the pharmaceutical industry. Further studies to fully characterize all potential degradation products of Fludrocortisone under various stress conditions would be beneficial for a more complete understanding of its stability.
Fludrocortisone-d2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fludrocortisone-d2, a deuterated analog of the synthetic corticosteroid Fludrocortisone. This document is intended for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who utilize isotopically labeled compounds as internal standards or tracers in their studies.
Core Compound Specifications
This compound is a valuable tool in bioanalytical assays due to its similar chemical and physical properties to the parent drug, Fludrocortisone, while having a distinct mass, allowing for its differentiation in mass spectrometry-based analyses.
Supplier and Purity Data
The availability and purity of this compound are critical for its application in sensitive analytical methods. The following table summarizes information from various suppliers. Please note that a specific Certificate of Analysis with detailed purity and isotopic enrichment for this compound was not publicly available at the time of this writing; the data presented is based on supplier product pages and a representative Certificate of Analysis for a similar deuterated steroid, Hydrocortisone-d2. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis from their chosen supplier.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Stated Purity | Isotopic Enrichment |
| Pharmaffiliates | Fludrocortisone-21,21-d2 | PA STI 088485 | C₂₁H₂₇D₂FO₅[1] | 382.47[1] | Not explicitly stated on product page | Not explicitly stated on product page |
| CDN Isotopes | Fludrocortisone-21,21-d2 | D-6008 | C₂₁H₂₇D₂FO₅ | 382.47 | ≥98% (Chemical Purity) | Not explicitly stated on product page |
| MedchemExpress | Hydrocortisone-d2 (Representative CoA) | HY-N0583S5 | C₂₁H₂₈D₂O₅ | 364.47 | 98.32% (HPLC)[2] | 98.52% (d2=97.80%, d1=1.45%, d0=0.75%)[2] |
Experimental Protocols
The primary application of this compound is as an internal standard in the quantitative analysis of Fludrocortisone in biological matrices, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Fludrocortisone in Human Plasma using UHPLC-MS/MS
This protocol is adapted from established methodologies for the analysis of corticosteroids in biological fluids.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected range of fludrocortisone concentrations).
-
Vortex for 30 seconds.
-
Add 1.5 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UHPLC-MS/MS Analysis
-
UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the best separation and peak shape.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters: Optimized for Fludrocortisone (e.g., capillary voltage, source temperature, desolvation gas flow).
-
MRM Transitions:
-
Fludrocortisone: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically, but based on literature, a potential transition is 381.2 -> 361.2.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Expected to be approximately 383.2 -> 363.2, but must be confirmed experimentally.
-
-
Data Analysis: The concentration of Fludrocortisone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of Fludrocortisone.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental process, the following diagrams are provided.
Caption: Fludrocortisone signaling pathway via the mineralocorticoid receptor.
Caption: Experimental workflow for Fludrocortisone quantification.
References
An In-depth Technical Guide to the Mechanism of Action of Fludrocortisone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular and physiological mechanisms of fludrocortisone, a synthetic corticosteroid. It is intended for a technical audience and details the core pathways, quantitative pharmacological data, and relevant experimental methodologies for studying its action.
Introduction
Fludrocortisone is a synthetic fluorinated corticosteroid renowned for its potent mineralocorticoid activity and moderate glucocorticoid effects.[1][2] Structurally analogous to cortisol, its key modification is a fluorine atom at the 9-alpha position, which significantly enhances its mineralocorticoid potency.[1] Clinically, it serves as a replacement therapy for mineralocorticoid deficiency in conditions such as Addison's disease and salt-losing congenital adrenal hyperplasia.[3][4] It is also widely used off-label to manage neurogenic orthostatic hypotension by expanding plasma volume.[2][5] This guide elucidates the receptor interactions, signaling cascades, and downstream physiological consequences of fludrocortisone administration.
Core Mechanism: Receptor Binding and Activation
Fludrocortisone exerts its effects primarily by acting as an agonist on two members of the nuclear receptor superfamily: the Mineralocorticoid Receptor (MR) and the Glucocorticoid Receptor (GR).[1][6] Its therapeutic actions are predominantly mediated through the MR, for which it has a very high affinity.
-
Mineralocorticoid Receptor (MR): Fludrocortisone is a potent agonist of the MR.[6][7] This receptor is the primary target for the endogenous mineralocorticoid, aldosterone, and plays a crucial role in regulating electrolyte and water balance.[1][8]
-
Glucocorticoid Receptor (GR): Fludrocortisone also binds to and activates the GR, though with a much lower affinity compared to its action on the MR.[1] Its glucocorticoid potency is estimated to be 5-10 times that of cortisol, whereas its mineralocorticoid potency is 200-400 times greater.[1]
Signaling Pathways
The effects of fludrocortisone are mediated through two principal types of signaling pathways: the classical genomic pathway, which involves gene transcription and is responsible for its long-lasting effects, and the non-genomic pathway, which elicits rapid cellular responses.
Genomic Pathway
The primary mechanism of action for fludrocortisone is the genomic pathway, which modulates the transcription of target genes. This process takes hours to days to manifest fully.[1]
-
Cellular Entry and Receptor Binding: Being highly lipophilic, fludrocortisone passively diffuses across the cell membrane into the cytoplasm.[2]
-
Receptor Activation and Translocation: In the cytoplasm, it binds to the MR (or GR), which is part of a multiprotein complex containing heat shock proteins (HSPs). This binding induces a conformational change, causing the dissociation of HSPs.
-
Nuclear Translocation and Dimerization: The activated steroid-receptor complex translocates into the nucleus.
-
DNA Binding and Gene Transcription: Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Hormone Response Elements (HREs) located in the promoter regions of target genes.[9][10]
-
Modulation of Gene Expression: The binding of the receptor complex to HREs recruits co-activator or co-repressor proteins, ultimately leading to an increase (transactivation) or decrease (transrepression) in the transcription of target genes into mRNA.[10][11] This alters the synthesis of proteins that mediate the physiological effects of fludrocortisone.[1]
Non-Genomic Pathway
In addition to the classical genomic effects, mineralocorticoids can elicit rapid, non-transcriptional responses.[12][13] These effects occur within seconds to minutes and are too fast to be explained by gene transcription and protein synthesis.[14]
-
Membrane Receptor Activation: These rapid actions are thought to be initiated by fludrocortisone binding to a membrane-associated receptor, which may be a variant of the classical MR or a distinct G-protein coupled receptor.[8][12]
-
Second Messenger Activation: This binding rapidly activates intracellular second messenger systems. For instance, in vascular smooth muscle cells, mineralocorticoids have been shown to increase intracellular free calcium via a phospholipase C-dependent mechanism.[14] Other pathways, such as cAMP and protein kinase C (PKC), may also be involved.[12][14]
-
Rapid Physiological Response: The activation of these signaling cascades leads to immediate changes in cellular function, such as modulation of ion channel activity and vascular tone.[14]
Key Physiological Effects
The activation of MR and GR by fludrocortisone translates into significant physiological changes, primarily affecting the renal and cardiovascular systems.
Renal Effects: Regulation of Ion and Water Transport
The most pronounced effects of fludrocortisone occur in the distal convoluted tubules and collecting ducts of the kidneys.[3][4] Through the genomic pathway, fludrocortisone upregulates the expression and activity of key transport proteins:
-
Epithelial Sodium Channel (ENaC): Increases the number and open probability of ENaC channels on the apical (luminal) membrane of principal cells.[1][15] This enhances the reabsorption of sodium ions (Na+) from the tubular fluid into the cells.
-
Na+/K+-ATPase Pump: Increases the expression of the Na+/K+-ATPase pump on the basolateral membrane.[1] This pump actively transports the reabsorbed Na+ out of the cell into the interstitial fluid and transports potassium ions (K+) into the cell.
-
Renal Outer Medullary Potassium Channel (ROMK): Increased intracellular K+ concentration drives K+ secretion into the tubular fluid through apical channels like ROMK.
-
Hydrogen Ion (H+) Secretion: Fludrocortisone also promotes the secretion of H+ into the urine, which can lead to metabolic alkalosis with long-term use.[16]
The net result is potent sodium and water retention, volume expansion, and increased urinary excretion of potassium and hydrogen ions.[1][17]
Cardiovascular Effects
The renal actions of fludrocortisone directly impact the cardiovascular system:
-
Plasma Volume Expansion: Increased sodium and water retention leads to an expansion of the extracellular fluid and plasma volume.[17]
-
Increased Blood Pressure: The expanded plasma volume increases cardiac output and, consequently, blood pressure. This is the primary mechanism for its use in orthostatic hypotension.[3]
-
Renin-Angiotensin-Aldosterone System (RAAS) Suppression: The rise in blood pressure and sodium retention creates a negative feedback loop that suppresses renin release from the juxtaglomerular cells in the kidney.[17] This, in turn, reduces the production of angiotensin II and aldosterone, a key homeostatic response.
Quantitative Pharmacological Data
The distinct clinical profile of fludrocortisone is rooted in its differential potency at MR and GR, as demonstrated by binding and functional assays.
Table 1: Receptor Binding and Potency of Fludrocortisone vs. Endogenous Steroids
| Compound | Receptor Target | Relative Binding Affinity (vs. Aldosterone for MR; vs. Dexamethasone for GR) | Relative Potency (Mineralocorticoid vs. Glucocorticoid) |
|---|---|---|---|
| Fludrocortisone | MR | High (comparable to Aldosterone) | ~125-400 [1] |
| GR | Moderate | ~10 (vs. Cortisol)[1] | |
| Aldosterone | MR | 100% (Reference) | High |
| GR | Low | Low | |
| Cortisol | MR | High (approx. 10-fold lower than Aldosterone)[8] | 1 |
| | GR | Moderate | 1 |
Note: Relative potencies can vary based on the assay and biological system studied. The values represent generally accepted estimates.
Key Experimental Protocols
Characterizing the mechanism of action of fludrocortisone and similar nuclear receptor modulators involves a suite of in vitro and in vivo assays.
Protocol: Nuclear Receptor Reporter Gene Assay
This cellular assay is a cornerstone for quantifying the ability of a compound to activate a nuclear receptor and induce gene transcription.
Objective: To measure the dose-dependent activation of the Mineralocorticoid Receptor (MR) by fludrocortisone.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) to 70-80% confluency.[18]
-
Plasmid Constructs:
-
MR Expression Vector: A plasmid containing the full-length human MR cDNA under the control of a strong constitutive promoter (e.g., CMV).
-
Reporter Vector: A plasmid containing a luciferase reporter gene (e.g., Firefly luciferase) downstream of a promoter with multiple copies of a Hormone Response Element (e.g., MMTV promoter, which contains GREs/MREs).[19]
-
Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., SV40) to normalize for transfection efficiency.[18][20]
-
-
Transient Transfection: HEK293T cells are co-transfected with the MR expression vector, the luciferase reporter vector, and the normalization control vector using a suitable transfection reagent (e.g., Lipofectamine).
-
Compound Treatment: After 24 hours, the transfection medium is replaced with a medium containing various concentrations of fludrocortisone (e.g., 10⁻¹² M to 10⁻⁶ M) or a vehicle control (e.g., 0.1% DMSO). A known agonist like aldosterone is used as a positive control. Cells are incubated for another 16-24 hours.[18]
-
Lysis and Luminescence Measurement: Cells are lysed, and the activities of both Firefly and Renilla luciferase are measured sequentially using a dual-luciferase assay system and a luminometer.[18]
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The normalized data are then plotted against the logarithm of the fludrocortisone concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy.
Protocol Outline: Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of fludrocortisone for the MR.
Methodology:
-
Receptor Source Preparation: Prepare a cell lysate or membrane fraction from cells overexpressing the human MR.
-
Competitive Binding: Incubate the receptor preparation with a constant, low concentration of a high-affinity radiolabeled ligand (e.g., [³H]-aldosterone).
-
Compound Addition: Add increasing concentrations of unlabeled fludrocortisone to compete with the radioligand for binding to the MR.
-
Incubation and Separation: Allow the reaction to reach equilibrium. Separate the receptor-bound radioligand from the unbound radioligand (e.g., via filtration).
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of fludrocortisone. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined and can be converted to the inhibition constant (Ki).
Animal Models
In vivo studies are crucial for understanding the integrated physiological effects of fludrocortisone.
-
Adrenalectomized Rodent Models: Surgical removal of the adrenal glands creates a state of mineralocorticoid and glucocorticoid deficiency. These models are essential for studying the replacement efficacy of fludrocortisone on blood pressure, electrolyte balance, and survival.
-
Hypertension Models: Fludrocortisone (often in combination with a high-salt diet) is used to induce hypertension in rodents to study the pathophysiology of mineralocorticoid-excess states.[21]
-
Aortic Pathology Models: Studies in various mouse strains (e.g., C57BL/6J, ApoE-/-, LDLR-/-) have shown that fludrocortisone infusion can induce aortic pathologies, providing a model to study its off-target vascular effects.[22][23]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fludrocortisone Acetate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Fludrocortisone for orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fludrocortisone | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Mineralocorticoid receptor | Chemical structures of agonists | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of gene expression by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 12. Frontiers | The Mineralocorticoid Agonist Fludrocortisone Promotes Survival and Proliferation of Adult Hippocampal Progenitors [frontiersin.org]
- 13. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nongenomic effects of aldosterone on intracellular Ca2+ in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. droracle.ai [droracle.ai]
- 18. eubopen.org [eubopen.org]
- 19. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. Use of Fludrocortisone for Hyperkalemia in Chronic Kidney Disease Not Yet on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fludrocortisone Induces Aortic Pathologies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Pharmacokinetics and Metabolism of Fludrocortisone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid activity. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of this compound's behavior in the human body.
Pharmacokinetic Profile
Fludrocortisone is readily absorbed after oral administration and undergoes hepatic metabolism before being primarily excreted in the urine.[1][2] The following tables summarize the key pharmacokinetic parameters of fludrocortisone based on available data.
Table 1: Absorption and Distribution of Fludrocortisone
| Parameter | Value | References |
| Bioavailability | 70-100% (oral, highly variable) | [3] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | [4][5] |
| Peak Plasma Concentration (Cmax) | 0.0012 - 0.20 µg/L | [5] |
| Area Under the Curve (AUC) | 1.22 - 3.07 µg·h/L | [5] |
| Volume of Distribution (Vd) | 80 - 85 L | [4][5] |
| Plasma Protein Binding | 70 - 80% (primarily to albumin) | [6] |
Table 2: Metabolism and Elimination of Fludrocortisone
| Parameter | Value | References |
| Metabolism | Primarily hepatic (hydrolysis, reduction, oxidation) | [6] |
| Metabolites | 3-keto-fludrocortisone, tetrahydro and dihydro metabolites, 20β-dihydrofluorocortisol, 6β-hydroxyfluorocortisol | [6][7] |
| Half-life (t½) | 18 - 36 hours (biological) | [3] |
| Elimination | Primarily renal (~80%), with a smaller portion in feces (~20%) | [2][4] |
Metabolism of Fludrocortisone
Fludrocortisone is extensively metabolized in the liver.[1] The primary metabolic pathways include hydrolysis, reduction, and oxidation.[6] The cytochrome P450 enzyme system, particularly CYP3A4, is thought to play a significant role in its metabolism.[6] The 9α-fluorination of fludrocortisone appears to protect it from 11β-oxidation by 11-hydroxysteroid dehydrogenases, which may contribute to its potent mineralocorticoid activity.[5]
Identified metabolites of fludrocortisone include 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites, which are less potent than the parent drug.[6] In vitro studies using human liver microsomes have also identified 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol as metabolites.[7]
Signaling Pathways
Fludrocortisone exerts its effects by binding to mineralocorticoid (MR) and glucocorticoid (GR) receptors.[5] Its mineralocorticoid potency is significantly greater than its glucocorticoid potency.[5]
Upon binding to the cytoplasmic MR or GR, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to hormone response elements (HREs) on the DNA, leading to the transcription of specific genes.[8] This genomic pathway is responsible for the primary effects of fludrocortisone.
Experimental Protocols
The following sections describe typical methodologies used in pharmacokinetic studies of fludrocortisone.
Clinical Study Design
Pharmacokinetic studies of fludrocortisone often employ a randomized, double-blind, placebo-controlled, crossover design.[9]
-
Participants: Healthy volunteers or specific patient populations (e.g., patients with septic shock).[9][10]
-
Dosing: A single oral dose of fludrocortisone (e.g., 50 µg) is typically administered.[10]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 18 hours post-dose) to determine the plasma concentration of fludrocortisone over time.[10]
-
Washout Period: In crossover studies, a sufficient washout period is allowed between treatments.
Bioanalytical Method for Fludrocortisone Quantification
A common method for the quantification of fludrocortisone in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Internal Standard Addition: A deuterated internal standard (e.g., fludrocortisone-d5) is added to the plasma samples.
-
Extraction: Fludrocortisone and the internal standard are extracted from the plasma matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., tert-butyl methyl ether).
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source.
-
Quantification is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both fludrocortisone and its internal standard.
-
This in-depth guide provides a solid foundation for understanding the pharmacokinetic and metabolic properties of fludrocortisone. The presented data, methodologies, and pathway visualizations are intended to be a valuable resource for the scientific community engaged in corticosteroid research and development.
References
- 1. Mineralocorticoid regulation of cell function: the role of rapid signalling and gene transcription pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 5. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 9. Population Pharmacokinetic-Pharmacodynamic Model of Oral Fludrocortisone and Intravenous Hydrocortisone in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Fludrocortisone-d2: An In-Depth Technical Guide for In Vitro and In Vivo Studies
Introduction
Fludrocortisone is a potent synthetic corticosteroid with high mineralocorticoid and moderate glucocorticoid activity.[1][2] It is primarily used in research and clinical settings to investigate the roles of the mineralocorticoid receptor (MR) and to model conditions of mineralocorticoid excess. Fludrocortisone acts as a powerful agonist for the mineralocorticoid receptor, mimicking the effects of endogenous aldosterone.[3][4] Its deuterated isotopologue, Fludrocortisone-d2, serves as an invaluable tool in pharmacokinetic and metabolic studies. The inclusion of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantification of fludrocortisone in biological matrices using mass spectrometry, without altering its fundamental chemical and biological properties.[5][6] This guide provides a comprehensive overview of Fludrocortisone and the application of this compound in preclinical research, complete with experimental protocols and data presented for scientific and drug development professionals.
Physicochemical Properties
A clear understanding of the physicochemical properties of both the parent compound and its deuterated analogue is crucial for experimental design, including formulation and analytical method development.
| Property | Fludrocortisone | This compound |
| Molecular Formula | C₂₁H₂₉FO₅ | C₂₁H₂₇D₂FO₅[7] |
| Molecular Weight | 380.46 g/mol [7] | 382.47 g/mol [7] |
| CAS Number | 127-31-1 | Not Available |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in ethanol (50 mg/mL)[1] | - |
Mechanism of Action and Signaling Pathways
Fludrocortisone primarily exerts its effects through binding to and activating the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[3][4] To a lesser extent, it can also activate the glucocorticoid receptor (GR).[4]
Genomic Pathway: The classical mechanism of action is genomic. Upon entering the cell, fludrocortisone binds to the cytoplasmic MR, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes.[8] Key target genes include those involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[4] This results in increased sodium reabsorption and potassium excretion in the kidneys.[2]
Non-Genomic Pathway: Emerging evidence suggests that mineralocorticoids can also elicit rapid, non-genomic effects that are too fast to be explained by transcriptional regulation. These effects are thought to be mediated by a membrane-associated MR or by the classical MR through activation of intracellular signaling cascades. For instance, fludrocortisone has been shown to rapidly induce the phosphorylation of Akt and CREB in adult rat hippocampal progenitor cells, promoting cell survival and proliferation.[3]
The Role of this compound in Research
Deuterated standards are essential for accurate bioanalysis. This compound is chemically identical to fludrocortisone, but its increased mass allows it to be distinguished by a mass spectrometer. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the non-deuterated analyte. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, correcting for any sample loss or signal suppression/enhancement.[5][6]
In Vitro Studies
Fludrocortisone is utilized in a variety of in vitro systems to probe the molecular mechanisms of mineralocorticoid action.
Experimental Protocols
Cell Culture and Treatment with Fludrocortisone
-
Cell Lines: Adult rat hippocampal progenitor cells (AHPs), human peripheral blood mononuclear cells (PBMCs), or other cell lines expressing the mineralocorticoid receptor.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 for AHPs) supplemented with necessary growth factors and antibiotics, at 37°C in a humidified atmosphere of 5% CO₂.
-
Fludrocortisone Preparation: Prepare a stock solution of fludrocortisone in a suitable solvent like DMSO or ethanol. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.
-
Experimental Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of fludrocortisone or vehicle control.
-
For studies involving receptor antagonism, pre-incubate cells with an MR antagonist like spironolactone before adding fludrocortisone.
-
Incubate for the desired time period (e.g., minutes for non-genomic effects, hours to days for genomic effects).
-
Harvest cells for downstream analysis (e.g., Western blotting, qPCR, flow cytometry).[3][9]
-
Western Blotting for Signaling Protein Phosphorylation
-
Objective: To assess the activation of signaling pathways (e.g., PI3K/Akt) by fludrocortisone.
-
Methodology:
-
Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, total Akt).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.[3]
-
In Vivo Studies
In vivo studies are critical for understanding the physiological and pathophysiological effects of fludrocortisone.
Quantitative Data from In Vivo Studies
Pharmacokinetic Parameters of Fludrocortisone in Humans
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 0.5 - 2 hours | [4][8] |
| Cmax (Peak Concentration) | 0.0012 - 0.20 µg/L | [4] |
| AUC₀-∞ (Area Under the Curve) | 1.22 - 3.07 µg·h/L | [4] |
| Volume of Distribution (Vd) | 80 - 85 L | [4] |
| Plasma Protein Binding | 70 - 80% | [4][10] |
| Plasma Half-life | 1 - 3.5 hours | [4] |
| Biological Half-life | 18 - 36 hours | [2] |
| Plasma Clearance | 40.8 L/h | [4] |
Pharmacokinetic Parameters of Fludrocortisone in Septic Shock Patients
| Parameter | Value | Reference |
| Lag Time (Tlag) | 0.65 h | [11] |
| Apparent Clearance | 40 L/h | [11] |
| Apparent Volume of Distribution | 78 L | [11] |
| Plasma Half-life | 1.35 h | [11] |
| AUC | 1.25 µg·h/L | [11] |
Experimental Protocols
Fludrocortisone-Induced Aortic Pathology in Mice
-
Animal Model: Male C57BL/6J, ApoE-/-, or LDL receptor-/- mice, 8-9 weeks of age.[12][13]
-
Drug Preparation and Administration:
-
Endpoint Measurements:
Fludrocortisone Effects on Water and Sodium Intake in Mice
-
Animal Model: C57BL/6 mice.[14]
-
Drug Preparation and Administration:
-
Prepare fludrocortisone acetate in a vehicle for subcutaneous injection.
-
Administer single or repeated injections at doses ranging from 5 to 25 mg/kg.[14]
-
-
Experimental Setup:
-
House mice individually with ad libitum access to water and a saline solution (e.g., 1.8% NaCl).
-
Measure daily fluid intake.
-
-
Endpoint Measurements:
-
Quantify the volume of water and saline consumed over the study period.
-
Analyze dose-dependent and time-course effects on drinking behavior.[14]
-
Conclusion
Fludrocortisone is a cornerstone pharmacological tool for investigating the mineralocorticoid system. Its deuterated analogue, this compound, is indispensable for the accurate quantification of the parent drug in biological samples, thereby enabling robust pharmacokinetic and pharmacodynamic studies. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous in vitro and in vivo investigations into the multifaceted roles of mineralocorticoid receptor signaling in health and disease.
References
- 1. 酢酸フルドロコルチゾン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. medicine.com [medicine.com]
- 3. Frontiers | The Mineralocorticoid Agonist Fludrocortisone Promotes Survival and Proliferation of Adult Hippocampal Progenitors [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mineralocorticoid receptor signaling reduces numbers of circulating human naïve T cells and increases their CD62L, CCR7, and CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Pharmacokinetics of oral fludrocortisone in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fludrocortisone Induces Aortic Pathologies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of fludrocortisone on water and sodium intake of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Storage of Fludrocortisone-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and recommended storage conditions for Fludrocortisone-d2. The data presented is based on information available for Fludrocortisone and its acetate salt, which are expected to have comparable physical properties to their deuterated analogue, this compound. Deuterium labeling is a common strategy in drug development to alter metabolic profiles without significantly impacting the compound's fundamental physicochemical characteristics such as solubility and stability.
Solubility Profile
Fludrocortisone and its acetate ester exhibit a range of solubilities in common laboratory solvents. The available data indicates that Fludrocortisone acetate is more soluble in organic solvents compared to its non-esterified counterpart.
Table 1: Solubility Data for Fludrocortisone and Fludrocortisone Acetate
| Compound | Solvent | Solubility | Temperature |
| Fludrocortisone | Water | 140 mg/L | 25 °C[1] |
| Fludrocortisone | Ethanol | Slightly soluble (sonication may be required) | Not Specified[2] |
| Fludrocortisone | Methanol | Slightly soluble (sonication may be required) | Not Specified[2] |
| Fludrocortisone | DMSO | Slightly soluble | Not Specified[2] |
| Fludrocortisone Acetate | Water | Insoluble (<1 mg/mL)[3] | 25 °C[3] |
| Fludrocortisone Acetate | Ethanol | 14 mg/mL[3][4] | 25 °C[3] |
| Fludrocortisone Acetate | DMSO | 84 mg/mL | 25 °C[3][4] |
Recommended Storage Conditions
The stability of Fludrocortisone and its derivatives is dependent on the form (solid or solution) and the storage temperature. Light and heat can accelerate the decomposition of these compounds.
Table 2: Recommended Storage Conditions for Fludrocortisone and Fludrocortisone Acetate
| Compound Form | Storage Temperature | Duration | Additional Notes |
| Fludrocortisone (Solid) | -20°C[2] | ≥ 4 years[2] | |
| Fludrocortisone Acetate (Tablets) | Room Temperature | Not Specified | Store in well-closed containers, avoid excessive heat.[1] |
| Fludrocortisone Acetate (Tablets - Cold Storage Formulation) | 2°C to 8°C | Not Specified | May be stored at 25°C for up to 30 days.[5] |
| Fludrocortisone Acetate (Solution in 17% v/v Ethanol, from powder) | +4°C | At least 60 days[6][7] | Shield from light.[8] |
| Fludrocortisone Acetate (Solution in 17% v/v Ethanol, from tablets) | +4°C | 19 days[6][7] | Shield from light.[8] |
| Fludrocortisone Acetate (Stock Solution in Solvent) | -80°C | 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Fludrocortisone Acetate (Stock Solution in Solvent) | -20°C | 1 month[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocol: Preparation and Stability Assessment of a Fludrocortisone Acetate Oral Solution
The following protocol is adapted from a study on the stability of fludrocortisone acetate solutions. This methodology can be used as a basis for preparing and evaluating the stability of this compound solutions.
Objective: To prepare a 40 µg/mL oral solution of Fludrocortisone Acetate from powder and assess its stability under refrigerated conditions.
Materials:
-
Fludrocortisone Acetate powder
-
Ethanol (90% v/v)
-
Sterile water
-
Volumetric flasks
-
Pipettes
-
Amber glass prescription bottles
-
High-Performance Liquid Chromatography (HPLC) system
-
pH meter
Methodology:
-
Solution Preparation: a. Accurately weigh the required amount of Fludrocortisone Acetate powder. b. In a volumetric flask, dissolve the powder first in a small volume of 90% v/v ethanol. c. Add sterile water to the flask to achieve the final desired volume and a final ethanol concentration of 17% v/v. d. Mix the solution thoroughly until the powder is completely dissolved. e. Transfer the final solution into amber glass prescription bottles to protect it from light.
-
Stability Study: a. Store the prepared solutions at a controlled temperature of +4°C. b. At specified time points (e.g., day 0, 1, 7, 14, 30, and 60), withdraw an aliquot from a sample bottle. c. Determine the concentration of Fludrocortisone Acetate in the aliquot using a validated HPLC method. d. Measure the pH of the solution at the beginning and end of the study period. e. Visually inspect the solutions for any changes in color or for the formation of precipitates at each time point.
-
Data Analysis: a. Calculate the percentage of the initial Fludrocortisone Acetate concentration remaining at each time point. b. The stability of the solution is determined by the time it takes for the concentration to decrease to 90% of its initial value (t90).
Visualization of Workflow
The following diagram illustrates a logical workflow for the handling and storage of this compound in a laboratory setting.
Caption: Workflow for handling and storage of this compound.
References
- 1. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Stability of fludrocortisone acetate solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Fludrocortisone in Human Plasma Using a Novel LC-MS/MS Method with Fludrocortisone-d2 as Internal Standard
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust LC-MS/MS method for the quantification of fludrocortisone in human plasma. The method utilizes Fludrocortisone-d2 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.05 to 25 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic and other clinical research studies involving the analysis of fludrocortisone.
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity. It is used in the treatment of adrenal insufficiency, such as in Addison's disease and congenital adrenal hyperplasia. Accurate and reliable quantification of fludrocortisone in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note presents a detailed protocol for the analysis of fludrocortisone in human plasma by LC-MS/MS using this compound as the internal standard.
Experimental
Materials and Reagents
-
Fludrocortisone and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Methyl tert-butyl ether (MTBE) or solid-phase extraction cartridges
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple quadrupole mass spectrometer
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 2 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Fludrocortisone | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (m/z) | 381 → 239, 381 → 181 | 383 → 239, 383 → 181 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument | Optimized for specific instrument |
Note: The specific MRM transitions and collision energies may require optimization based on the mass spectrometer used.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of fludrocortisone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of fludrocortisone by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
-
Prepare a working solution of this compound (Internal Standard) at an appropriate concentration.
-
Spike blank human plasma with the fludrocortisone working solutions to prepare calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution and vortex.
-
Add 0.5 mL of water and vortex for 1 minute.
-
Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
To 500 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution and vortex.
-
Add 0.5 mL of water and vortex for 1 minute.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water followed by 2 mL of 10% methanol in water.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Results and Discussion
The LC-MS/MS method for fludrocortisone was validated according to established guidelines. The method demonstrated excellent linearity, precision, accuracy, and recovery.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 25 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10.9%[1] |
| Inter-day Precision (%RSD) | < 10.9%[1] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample processing, leading to reliable and reproducible results.[1]
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of fludrocortisone.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of fludrocortisone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting clinical and pharmacological research involving fludrocortisone.
References
Application Note: Quantification of Fludrocortisone in Human Plasma using Fludrocortisone-d2 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity. It is used in the treatment of adrenal insufficiency, such as in Addison's disease and salt-losing forms of congenital adrenal hyperplasia.[1] Accurate and sensitive quantification of fludrocortisone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive bioanalytical method for the determination of fludrocortisone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Fludrocortisone-d2 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[2][3]
Experimental Workflow
The overall experimental workflow for the quantification of fludrocortisone in plasma samples is depicted in the following diagram.
Caption: Experimental workflow for fludrocortisone quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated methods for fludrocortisone analysis in human plasma.
| Parameter | Method 1 (SPE-LC-MS/MS)[2][3] | Method 2 (LLE-UHPLC-MS/MS)[4] | Method 3 (LLE-HPLC-MS/MS)[1] |
| Internal Standard | This compound[2][3] | Fludrocortisone-d5[4] | Fludrocortisone-d5[1] |
| Linearity Range | 0.1 - 25 ng/mL[2][3] | 40 - 3000 pg/mL[4] | 10 - 1000 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2][3] | 40 pg/mL[4] | 10 pg/mL[1] |
| Intra-assay Precision (%RSD) | < 10.9%[2] | 0.49 - 7.13%[4] | < 10.9%[1] |
| Inter-assay Precision (%RSD) | < 10.9%[2] | 0.83 - 5.87%[4] | Not Reported |
| Accuracy/Recovery | 101.8%[2] | Within ±15% of nominal | 101.8%[1] |
| Extraction Method | Solid-Phase Extraction (SPE)[2][3] | Liquid-Liquid Extraction (LLE)[4] | Liquid-Liquid Extraction (LLE)[1] |
| Ionization Mode | APCI (Positive)[2] | ESI (Positive)[4] | ESI (Positive)[1] |
| MRM Transitions (Fludrocortisone) | m/z 381 → 239, 381 → 181[2][3] | m/z 381.2 → 343.2[4] | Not explicitly stated |
| MRM Transitions (Internal Standard) | m/z 383 → 239, 383 → 181 (d2)[2][3] | m/z 386.2 → 348.4 (d5)[4] | Not explicitly stated |
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) based LC-MS/MS Method
This protocol is based on the methodology described by Ribot et al.[2][3]
1. Materials and Reagents
-
Fludrocortisone and this compound standards
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (Milli-Q or equivalent)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 1 mL of plasma, add the internal standard (this compound) to achieve a final concentration within the linear range of the assay.
-
Vortex the sample for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate fludrocortisone from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive mode
-
MRM Transitions:
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of fludrocortisone to this compound.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
-
The concentration of fludrocortisone in the unknown samples is determined from the calibration curve using a weighted linear regression.
Protocol 2: Liquid-Liquid Extraction (LLE) based UHPLC-MS/MS Method
This protocol is based on the methodology described by Banda et al.[4]
1. Materials and Reagents
-
Fludrocortisone and Fludrocortisone-d5 standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
tert-Butyl methyl ether (TBME)
-
Water (Milli-Q or equivalent)
2. Sample Preparation
-
To 250 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard (Fludrocortisone-d5) working solution.
-
Vortex for 10 seconds.
-
Add 3 mL of TBME and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
3. UHPLC-MS/MS Conditions
-
UHPLC System: Waters Acquity UPLC or equivalent
-
Column: Chromolith RP18e (e.g., 100 x 4.6 mm)[4]
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate (70:30, v/v)[4]
-
Flow Rate: 0.7 mL/min[4]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode[4]
-
MRM Transitions:
4. Data Analysis
-
Similar to the SPE-based method, quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated, and the concentrations of unknown samples are interpolated from this curve.
Signaling Pathway and Logical Relationships
The use of an internal standard in quantitative bioanalysis follows a clear logical pathway to ensure accurate results. The diagram below illustrates this relationship.
Caption: Logic of using an internal standard for quantification.
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of fludrocortisone in human plasma by LC-MS/MS. Both SPE and LLE are suitable extraction techniques, with the choice depending on laboratory preference and specific assay requirements. The high sensitivity and selectivity of the LC-MS/MS methods described allow for their application in a wide range of clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fludrocortisone in Human Urine by LC-MS/MS with a Deuterated Internal Standard
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity used in the management of adrenal insufficiency.[1] Monitoring its excretion in urine is crucial for therapeutic drug monitoring and in clinical research to understand its pharmacokinetics. This application note details a robust and sensitive method for the quantitative analysis of fludrocortisone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Principle
The method employs a simple "dilute-and-shoot" sample preparation technique, which minimizes matrix effects and reduces sample preparation time.[2][3] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard, such as fludrocortisone-d5, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[4][5]
Experimental Protocols
1. Materials and Reagents
-
Fludrocortisone analytical standard
-
Fludrocortisone-d5 internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human urine (drug-free)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fludrocortisone and fludrocortisone-d5 in methanol.
-
Working Standard Solutions: Serially dilute the fludrocortisone primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the fludrocortisone-d5 primary stock solution with a 50:50 mixture of methanol and water.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the urine samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant, 10 µL of the internal standard working solution (100 ng/mL), and 890 µL of the initial mobile phase composition (e.g., 80% mobile phase A, 20% mobile phase B).
-
Vortex mix the solution for 30 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS system. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of fludrocortisone to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of fludrocortisone in the urine samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 80 | 20 |
| 4.0 | 80 | 20 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fludrocortisone | 381.2 | 361.2 | 15 |
| Fludrocortisone-d5 (IS) | 386.2 | 366.2 | 15 |
Note: The specific m/z transitions for deuterated standards may vary depending on the position and number of deuterium atoms. The provided transition for fludrocortisone-d5 is a representative example.[5]
Method Validation
A full method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters to assess include:
-
Linearity: A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).
-
Selectivity and Specificity: The method should be free from interference from endogenous urine components.
-
Matrix Effect: The effect of the urine matrix on ionization efficiency should be evaluated.
-
Stability: The stability of fludrocortisone in urine under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles should be assessed.
Workflow Diagram
Caption: Workflow for the quantitative analysis of fludrocortisone in urine.
References
- 1. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of hydrocortisone in human urine using a high-performance liquid chromatographic-tandem mass spectrometric-atmospheric-pressure chemical ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bohrium.com [bohrium.com]
- 5. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Fludrocortisone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of fludrocortisone from plasma samples, a critical step for accurate quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail established protocols using two common polymeric reversed-phase SPE sorbents: Phenomenex Strata-X™ and Waters Oasis® HLB.
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, used in the treatment of adrenocortical insufficiency. Accurate measurement of its concentration in biological matrices like plasma is essential for pharmacokinetic and clinical studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction by providing cleaner extracts, reducing matrix effects, and improving analytical sensitivity and reproducibility. This note outlines two effective SPE protocols for fludrocortisone analysis.
Quantitative Data Summary
The selection of an appropriate SPE sorbent and protocol is crucial for achieving high recovery and minimizing matrix interference. The following table summarizes quantitative performance data for a fludrocortisone SPE method.
| Parameter | Result | Sorbent | Reference |
| Recovery | 101.8% | Oasis® HLB | [1] |
| Matrix Effect | ~10% | Oasis® HLB | [1] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Oasis® HLB | [1] |
| Recovery (Fludrocortisone Acetate) | 81.26% | Phenomenex Strata-X™ |
Experimental Protocols
Two detailed protocols for the solid-phase extraction of fludrocortisone from plasma are presented below.
Protocol 1: Standard Solid-Phase Extraction using Phenomenex Strata-X™
This protocol is a general method for the extraction of steroids from plasma using a traditional polymeric SPE sorbent.
Materials:
-
Phenomenex Strata-X™ SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Nitrogen gas supply for evaporation
-
Acetonitrile (HPLC grade)
-
Formic Acid (optional, for mobile phase modification)
Methodology:
-
Conditioning: Condition the Strata-X™ SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a diluted methanol solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of 100% methanol.
-
Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as a mixture of acetonitrile and water, prior to LC-MS/MS analysis.
Protocol 2: Simplified Solid-Phase Extraction using Waters Oasis® PRiME HLB
This protocol utilizes a newer generation of polymeric sorbent that eliminates the need for conditioning and equilibration steps, streamlining the workflow.
Materials:
-
Waters Oasis® PRiME HLB SPE Cartridges or Plates
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (H₃PO₄) solution (e.g., 4%)
-
Water (HPLC grade or Milli-Q)
Methodology:
-
Sample Pre-treatment: Dilute the plasma sample 1:1 with 4% H₃PO₄ in water.
-
Sample Loading: Directly load the pre-treated plasma sample onto the Oasis® PRiME HLB sorbent.
-
Washing: Wash the sorbent with 2 x 200 µL of 5% methanol in water.
-
Elution: Elute the fludrocortisone with 2 x 25 µL of 90:10 acetonitrile:methanol.
-
Dilution: Dilute the eluate with water before injection into the LC-MS/MS system. This protocol is designed to eliminate the need for an evaporation step.[2]
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the two described solid-phase extraction protocols.
Caption: Standard SPE workflow using Phenomenex Strata-X™.
Caption: Simplified SPE workflow using Waters Oasis® PRiME HLB.
References
Application Notes and Protocols for Corticosteroid Bioanalysis: A Guide to Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of common sample preparation techniques for the bioanalysis of corticosteroids. Accurate quantification of these steroid hormones in biological matrices is crucial for clinical diagnostics, pharmacokinetic studies, and anti-doping analysis. The selection of an appropriate sample preparation method is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analytes of interest, thereby enhancing the sensitivity and reliability of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note details the principles and protocols for three widely used techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). A comparative summary of their performance is provided to aid in method selection.
Comparison of Sample Preparation Techniques
The choice of a sample preparation technique depends on various factors, including the complexity of the biological matrix, the physicochemical properties of the corticosteroids, the desired level of sample cleanup, and the analytical method's sensitivity. The following table summarizes the quantitative performance of SPE, LLE, and PPT for corticosteroid analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | Generally high and reproducible, often >90% for many corticosteroids. | Variable, but can be optimized to achieve high recoveries. | Good, with recoveries often greater than 82% for several steroids.[1] Apparent recoveries can range from 86.4% to 115.0%.[2] |
| Matrix Effect | Can be significantly minimized with appropriate sorbent and solvent selection, leading to cleaner extracts. | Moderate, as it can co-extract some matrix components. Emulsion formation can be a challenge. | Higher potential for matrix effects due to co-precipitation of endogenous compounds.[3] |
| Limit of Quantification (LOQ) | Generally allows for lower LOQs due to efficient cleanup and concentration steps. For some methods, LOQs can be in the low pg/mL range. | Can achieve low LOQs, but may be limited by sample volume and extraction efficiency. | May result in higher LOQs compared to SPE and LLE due to less effective removal of interferences. |
| Throughput | Can be automated for high-throughput analysis using 96-well plates. | Can be laborious and time-consuming for a large number of samples. | Simple, fast, and suitable for high-throughput screening.[4] |
| Selectivity | High, as the sorbent can be chosen to selectively retain the analytes of interest. | Moderate, primarily based on the partitioning of the analyte between two immiscible liquids. | Low, as it is a non-selective method for removing proteins. |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective and effective technique for purifying and concentrating analytes from complex matrices.[5] It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analytes of interest while allowing interfering substances to be washed away.
Protocol: SPE for Corticosteroids in Human Plasma
This protocol is a general guideline and may require optimization based on the specific corticosteroids and the analytical method used.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Human plasma sample
-
Methanol (MeOH)
-
Deionized water
-
Elution solvent (e.g., Methanol, Acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent.
-
Sample Loading: Load 1 mL of the pre-treated plasma sample onto the conditioned cartridge. The pre-treatment may involve dilution or pH adjustment.
-
Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the sorbent bed completely by applying vacuum for 5-10 minutes.
-
Elution: Elute the corticosteroids with 3 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for corticosteroid extraction using SPE.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Protocol: LLE for Corticosteroids in Urine
This protocol provides a general procedure for extracting corticosteroids from urine and may need to be optimized.
Materials:
-
Urine sample
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of urine in a centrifuge tube, add 5 mL of the extraction solvent (e.g., diethyl ether).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of corticosteroids into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.
Experimental Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for corticosteroid extraction using LLE.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from biological samples by adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[4]
Protocol: PPT for Corticosteroids in Serum
This protocol outlines a general procedure for protein precipitation in serum samples.
Materials:
-
Serum sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample and Precipitant: In a microcentrifuge tube, add three parts of ice-cold acetonitrile to one part of serum sample (e.g., 300 µL ACN to 100 µL serum).
-
Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the corticosteroids.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup if necessary.
Experimental Workflow for Protein Precipitation (PPT)
Caption: Workflow for corticosteroid extraction using PPT.
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fludrocortisone-d2 in Pharmacokinetic Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, primarily used in the management of adrenocortical insufficiency (Addison's disease) and salt-losing adrenogenital syndrome.[1] To ensure the therapeutic equivalence of generic formulations of fludrocortisone, regulatory agencies require bioequivalence (BE) studies. These studies are designed to demonstrate that the generic product performs in the same manner as the reference listed drug.
A critical component of modern bioanalytical methods used in these studies is the use of a stable isotope-labeled internal standard (IS). Fludrocortisone-d2, a deuterated analog of fludrocortisone, is an ideal IS for the quantification of fludrocortisone in biological matrices during pharmacokinetic (PK) bioequivalence studies. Its use ensures accuracy and precision by compensating for variability during sample preparation and analysis.
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic bioequivalence study of fludrocortisone tablets using this compound as an internal standard, in line with regulatory expectations.
Pharmacokinetic Profile of Fludrocortisone
Fludrocortisone is well-absorbed after oral administration, with its primary site of absorption being the gastrointestinal tract.[1] It undergoes extensive first-pass metabolism in the liver, which can result in low systemic bioavailability.[1] Factors such as food intake and gastric pH can influence its absorption.[1] Once in the systemic circulation, fludrocortisone is highly bound to plasma proteins, mainly albumin (approximately 70-80%).[1] The metabolism of fludrocortisone occurs primarily in the liver through enzymatic pathways such as hydrolysis, reduction, and oxidation, with the cytochrome P450 enzyme CYP3A4 playing a significant role.[1]
Bioequivalence Study Design and Protocol
A typical bioequivalence study for fludrocortisone is designed as a single-dose, two-treatment, two-period, crossover in vivo study under fasting conditions.[2]
Study Population
Healthy male and non-pregnant, non-lactating female subjects are typically enrolled in these studies.[2]
Inclusion Criteria:
-
Age between 18 and 45 years.
-
Body mass index (BMI) within the normal range.
-
No history of clinically significant diseases.
-
Informed consent obtained.
Exclusion Criteria:
-
History of hypersensitivity to corticosteroids.
-
Use of any prescription or over-the-counter medications within 14 days of the study.
-
History of alcohol or drug abuse.
-
Participation in another clinical trial within the last 30 days.
Study Design and Dosing
The study follows a randomized, open-label, two-period crossover design with a washout period of at least 13 days between the two periods.[3] Subjects are randomly assigned to receive either the test product or the reference listed drug (0.1 mg fludrocortisone acetate tablet) in the first period.[2] After the washout period, they receive the alternate formulation in the second period. The drug is administered with a standardized volume of water after an overnight fast of at least 10 hours.[3]
Blood Sampling Schedule
Blood samples are collected at pre-dose (0 hours) and at specific time points post-dose to adequately characterize the pharmacokinetic profile of fludrocortisone. A typical sampling schedule would be: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, and 48 hours after drug administration.
Analytical Methodology: LC-MS/MS Quantification of Fludrocortisone
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of fludrocortisone in plasma.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 500 µL of human plasma, add 10 µL of this compound internal standard solution.
-
Vortex the sample for 1 minute.
-
Condition a solid-phase extraction cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of purified water.
-
Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is used for analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2 µm) |
| Mobile Phase | Gradient of methanol and formate buffer |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Fludrocortisone | This compound (IS) |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| MRM Transition 1 | m/z 381 → 239[4] | m/z 383 → 239[4] |
| MRM Transition 2 | m/z 381 → 181[4] | m/z 383 → 181[4] |
| Dwell Time | 200 ms | 200 ms |
Data Presentation: Pharmacokinetic Parameters
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for both the test and reference products.
Table 3: Pharmacokinetic Parameters of Fludrocortisone from a Bioequivalence Study
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (ng/mL) | 0.35 ± 0.12 | 0.36 ± 0.11 |
| AUC0-t (ng·h/mL) | 2.55 ± 0.85 | 2.58 ± 0.88 |
| AUC0-∞ (ng·h/mL) | 2.75 ± 0.92 | 2.79 ± 0.95 |
| Tmax (h, median) | 1.5 | 1.5 |
Data is hypothetical and for illustrative purposes, based on publicly available information.
Statistical Analysis
The statistical analysis is performed on the log-transformed pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of these parameters should fall within the acceptance range of 80.00% to 125.00% for bioequivalence to be concluded.[1]
Visualizations
Caption: Experimental workflow for a Fludrocortisone bioequivalence study.
Caption: Simplified signaling pathway for Fludrocortisone's mechanism of action.
Conclusion
The use of this compound as an internal standard is essential for the reliable quantification of fludrocortisone in human plasma for pharmacokinetic bioequivalence studies. The detailed protocols and methodologies outlined in these application notes provide a robust framework for conducting such studies in accordance with regulatory standards. The successful demonstration of bioequivalence ensures that generic fludrocortisone products are therapeutically equivalent to the innovator product, providing safe, effective, and affordable treatment options for patients.
References
analytical method development for fludrocortisone quantification
An Application Note on the Analytical Method Development for Fludrocortisone Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, used in the treatment of adrenocortical insufficiency (Addison's disease) and salt-losing adrenogenital syndrome.[1][2] Accurate and precise quantification of fludrocortisone in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This application note provides a detailed protocol for the quantification of fludrocortisone using a highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. Additionally, it summarizes key quantitative data from various validated analytical methods and provides a visual representation of the fludrocortisone signaling pathway and the experimental workflow.
Mechanism of Action: Signaling Pathway
Fludrocortisone exerts its effects by binding to the mineralocorticoid receptor (MR) in the cytoplasm of target cells.[1] This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus. Within the nucleus, the fludrocortisone-MR complex binds to specific DNA sequences known as hormone response elements, thereby modulating the transcription of target genes.[1][3] This genomic mechanism ultimately leads to an increased expression of proteins such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase, which enhance sodium reabsorption and potassium excretion in the kidneys.[1][2]
Caption: Fludrocortisone signaling pathway.
Quantitative Data Summary
The following table summarizes the validation parameters of various analytical methods developed for the quantification of fludrocortisone.
| Method | Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| UHPLC-MS/MS | Human Plasma | 40 - 3000 pg/mL | 40 pg/mL | Intra-day: 0.49-7.13Inter-day: 0.83-5.87 | Not explicitly stated | [2] |
| LC-MS/MS | Human Plasma | 10 - 1000 pg/mL | 10 pg/mL | Not explicitly stated | Not explicitly stated | [4] |
| LC-MS/MS | Human Plasma | Not specified | 5.0 pg/mL | High-reproducibility | 81.26% | [5] |
| HPLC | Solid Dosage Forms | Not specified | Not specified | 0.3 - 1.8% | Not explicitly stated | [1] |
| HPLC | Tablets and Powder | Not specified | Not specified | Not explicitly stated | 78 ± 3% (from tablets) | [6] |
Experimental Workflow
The general workflow for the quantification of fludrocortisone in a biological matrix using LC-MS/MS is depicted below.
Caption: Experimental workflow for fludrocortisone quantification.
Detailed Experimental Protocol: UHPLC-MS/MS Method
This protocol is based on a validated method for the quantification of fludrocortisone in human plasma.[2]
1. Materials and Reagents
-
Fludrocortisone reference standard
-
Fludrocortisone-d5 (internal standard)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (drug-free)
2. Instrumentation
-
UHPLC system coupled with a triple quadrupole mass spectrometer
-
Chromolith RP18e column
-
Data acquisition and processing software
3. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of fludrocortisone and the internal standard (IS), fludrocortisone-d5, in a suitable organic solvent (e.g., acetonitrile).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with appropriate volumes of the working standard solutions.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add the internal standard.
-
Vortex the sample.
-
Add tert-butyl methyl ether for extraction.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.
-
4. UHPLC-MS/MS Conditions
| Parameter | Condition |
| Column | Chromolith RP18e |
| Mobile Phase | Acetonitrile and 2 mM ammonium formate (70:30, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fludrocortisone: m/z 381.2 → 343.2Fludrocortisone-d5 (IS): m/z 386.2 → 348.4 |
5. Method Validation The method should be validated according to relevant guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
The UHPLC-MS/MS method described provides a robust and sensitive approach for the quantification of fludrocortisone in human plasma. The provided data and protocols can serve as a valuable resource for researchers and scientists involved in the development and validation of analytical methods for fludrocortisone. The high sensitivity of LC-MS/MS makes it particularly suitable for pharmacokinetic studies where low concentrations of the drug are expected.[2][4] For pharmaceutical dosage forms, HPLC methods offer sufficient precision and accuracy for quality control purposes.[1][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Fludrocortisone Acetate? [synapse.patsnap.com]
- 3. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Mineralocorticoid receptor signaling reduces numbers of circulating human naïve T cells and increases their CD62L, CCR7, and CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Deuterated Standards in Therapeutic Drug Monitoring
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry that involves measuring drug concentrations in biological fluids, typically plasma or whole blood, to optimize treatment for individual patients. For many drugs with a narrow therapeutic index, TDM is essential to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex. The use of stable isotope-labeled internal standards, particularly deuterated standards, is fundamental to the accuracy and precision of LC-MS/MS-based TDM assays.
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. These standards are chemically identical to the analyte of interest but have a higher mass. When added to a patient sample at a known concentration before sample preparation, the deuterated standard co-elutes with the drug during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification of the drug concentration.[1][2][3]
This document provides detailed application notes and protocols for the use of deuterated standards in the TDM of two important drug classes: immunosuppressants and tyrosine kinase inhibitors.
Application Note 1: Therapeutic Drug Monitoring of Immunosuppressants
Drug Class: Calcineurin Inhibitors (e.g., Tacrolimus)
Clinical Significance: Tacrolimus is a potent immunosuppressant used to prevent organ rejection in transplant patients. It has a narrow therapeutic window, and its pharmacokinetics are highly variable between individuals, making TDM essential for patient management.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Tacrolimus-d3, Tacrolimus-¹³C,d₂).
Principle: A known amount of the deuterated tacrolimus internal standard is added to the patient's whole blood sample. The sample is then subjected to protein precipitation to release the drug from blood cells and proteins. The extracted sample is analyzed by LC-MS/MS. The ratio of the peak area of the native tacrolimus to the peak area of the deuterated internal standard is used to calculate the concentration of tacrolimus in the sample, referencing a calibration curve prepared in a similar manner. The co-elution of the analyte and the internal standard ensures that any variations during sample processing and analysis affect both compounds equally, thus providing a reliable measurement.
Experimental Protocol: Quantification of Tacrolimus in Whole Blood by LC-MS/MS
1. Materials and Reagents:
-
Tacrolimus certified reference material
-
Tacrolimus-¹³C,d₂ internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc Sulfate solution (0.2 M in water)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Drug-free whole blood for calibrators and quality controls (QCs)
2. Preparation of Stock Solutions, Calibrators, and QCs:
-
Tacrolimus Stock Solution (1 mg/mL): Dissolve 10 mg of tacrolimus in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Tacrolimus-¹³C,d₂ in 1 mL of methanol.
-
Internal Standard Working Solution (5 ng/mL): Prepare by serial dilution of the IS stock solution in a 70:30 (v/v) mixture of methanol and 0.2 M zinc sulfate solution.[4]
-
Calibrators and QCs: Spike appropriate volumes of tacrolimus working solutions into drug-free whole blood to prepare a series of calibrators and at least three levels of QCs.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of calibrator, QC, or patient whole blood sample into a microcentrifuge tube.
-
Add 250 µL of the internal standard working solution (5 ng/mL in methanol/zinc sulfate).[5]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 2 mM Ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate tacrolimus from potential interferences.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression (1/x²).
-
Determine the concentration of tacrolimus in patient samples and QCs from the calibration curve.
Quantitative Data Summary: Tacrolimus TDM Assay Validation
| Parameter | Result |
| Linearity Range | 0.1 - 20 pg/mL (for unbound tacrolimus) |
| Correlation Coefficient (r²) | > 0.99 |
| Within-Run Precision (%CV) | < 10.6% |
| Between-Run Precision (%CV) | < 10.7% |
| Accuracy (% Bias) | 97.8% - 109.7% |
| Recovery | > 90% |
| Matrix Effect | Minimal, compensated by deuterated IS |
Note: The data presented is a representative summary based on published validation data.[3][6][7] Actual performance may vary between laboratories.
Experimental Workflow: TDM of Tacrolimus
Workflow for Tacrolimus Therapeutic Drug Monitoring.
Application Note 2: Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors
Drug Class: Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib, Everolimus)
Clinical Significance: TKIs are targeted cancer therapies that have revolutionized the treatment of various malignancies. There is significant inter-individual variability in their pharmacokinetics, and TDM can help optimize dosing to improve efficacy and manage adverse effects.[8][9]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Imatinib-d8, Everolimus-d4).
Principle: Similar to the immunosuppressant assay, a known quantity of a deuterated TKI internal standard is added to a patient's plasma sample. The proteins are then precipitated, and the resulting supernatant is analyzed by LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects, which can be significant in plasma samples from cancer patients who may have co-morbidities and be on multiple medications.[8]
Experimental Protocol: Quantification of Multiple TKIs in Plasma by LC-MS/MS
1. Materials and Reagents:
-
Certified reference materials for the TKIs of interest (e.g., Imatinib, Everolimus)
-
Deuterated internal standards for each TKI (e.g., Imatinib-d8, Everolimus-d4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Drug-free human plasma for calibrators and QCs
2. Preparation of Stock Solutions, Calibrators, and QCs:
-
Prepare individual stock solutions for each TKI and deuterated internal standard in methanol or DMSO.
-
Prepare a combined working solution of all TKIs and a separate combined working solution of all internal standards by diluting the stock solutions.
-
Prepare calibrators and QCs by spiking the combined TKI working solution into drug-free plasma.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of calibrator, QC, or patient plasma sample into a microcentrifuge tube.[9]
-
Add 150 µL of the internal standard working solution in methanol.[9]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial and inject 10 µL into the LC-MS/MS system.[9]
4. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: A suitable reversed-phase column (e.g., Kinetex C18 Polar).[9]
-
Mobile Phase A: 2 mM Ammonium formate with 0.1% formic acid in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient Elution: A fast gradient to separate the multiple TKIs within a short run time (e.g., 5 minutes).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions: Optimized for each TKI and its corresponding deuterated internal standard.
5. Data Analysis:
-
Perform data analysis as described in the tacrolimus protocol, using the specific MRM transitions for each TKI.
Quantitative Data Summary: Multi-TKI TDM Assay Validation
| Parameter | Imatinib | Everolimus |
| Linearity Range (ng/mL) | 10 - 2000 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
Note: This table presents representative data for a multi-TKI assay.[9] Specific ranges and performance characteristics will depend on the specific TKIs included in the panel.
Signaling Pathway Diagrams
PI3K/AKT/mTOR Signaling Pathway and Everolimus
Everolimus is an mTOR inhibitor. Therapeutic drug monitoring ensures that the drug concentration is sufficient to inhibit the mTOR pathway, which is often hyperactivated in cancer, leading to cell proliferation and survival.[10][11][12][13]
Everolimus inhibits the mTORC1 complex in the PI3K/AKT/mTOR pathway.
BCR-ABL Signaling Pathway and Imatinib
Imatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). TDM for imatinib helps to ensure that drug levels are adequate to inhibit BCR-ABL kinase activity and its downstream signaling pathways that drive leukemogenesis.[2][14][15][16]
Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. msacl.org [msacl.org]
- 6. Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
matrix effect in bioanalysis of corticosteroids with deuterated standards
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the matrix effect in the LC-MS/MS bioanalysis of corticosteroids when using deuterated internal standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS bioanalysis?
The matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In bioanalysis, the "matrix" refers to all components of a biological sample, such as plasma, urine, or serum, except for the specific analyte being measured.[3] Phospholipids, proteins, and salts are common sources of matrix effects in biological samples.[4][5]
Q2: How do deuterated internal standards (IS) work to correct for matrix effects?
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with deuterium.[6] The ideal deuterated IS has chemical and physical properties nearly identical to the analyte, causing it to co-elute from the liquid chromatography (LC) column and experience the same degree of ion suppression or enhancement.[6][7] Because the IS is added at a known concentration to every sample, the ratio of the analyte's signal to the IS's signal remains constant, even if the absolute signal intensity of both varies. This ratio allows for reliable quantification by compensating for variability during sample preparation and ionization.[3][7]
Q3: Can a deuterated internal standard completely guarantee accurate results?
No, while deuterated (or other stable isotope-labeled) internal standards are the best tool for correcting matrix effects, they are not foolproof.[2][7] Issues can arise if:
-
Chromatographic Separation: The deuterated IS separates slightly from the analyte on the LC column, causing them to experience different matrix interferences as they enter the mass spectrometer ion source.[7][8]
-
Differential Ionization: In some complex matrices, the analyte and the IS may be affected differently by co-eluting compounds, leading to inaccurate ratios.[9] Studies on prednisolone and prednisone in urine with high specific gravity have shown that deuterated standards may not fully compensate for matrix effects.[9]
-
Isotopic Instability: In rare cases, the deuterium atoms on an internal standard can undergo hydrogen/deuterium exchange, converting the IS into the analyte and causing a false positive or inaccurate quantification. Using a ¹³C-labeled internal standard can be an alternative to avoid this issue.
Q4: What are the signs that my deuterated IS is not adequately correcting for the matrix effect?
Key indicators of inadequate correction include:
-
Poor precision and accuracy in quality control (QC) samples prepared in different lots of biological matrix.[10]
-
High variability in the internal standard response across a batch of incurred samples.
-
Failure to meet regulatory acceptance criteria during method validation, particularly for matrix effect and recovery experiments.
-
Inconsistent results when analyzing samples from different patient populations or with varying properties (e.g., normal vs. lipemic plasma).[10]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the bioanalysis of corticosteroids and provides a logical workflow for diagnosing and resolving them.
Troubleshooting Workflow Diagram
Problem 1: Poor Precision and High Variability in Results
-
Symptom: Replicate injections of the same sample or different QC samples show a high relative standard deviation (%RSD). The internal standard area response is inconsistent between samples.
-
Potential Cause: Inconsistent matrix effects. The composition of the matrix varies significantly from one sample to another, causing unpredictable levels of ion suppression or enhancement.[11]
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering endogenous compounds before analysis.[4][12]
-
Switch from Protein Precipitation (PPT) to a more selective method. While fast, PPT is often insufficient for removing phospholipids, a major cause of matrix effects.[13]
-
Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These techniques provide cleaner extracts.[4][14] SPE with mixed-mode or phospholipid removal plates can be particularly effective.[5][14]
-
-
Optimize Chromatography: Increase the separation between your corticosteroids and the region where matrix components elute.[2]
-
Adjust the LC gradient to better resolve the analytes from early-eluting salts and late-eluting phospholipids.
-
Try a different column chemistry, such as a PFP (pentafluorophenyl) column, which can offer different selectivity for steroids.[15]
-
-
Problem 2: Inaccurate Quantification Despite Using a Deuterated IS
-
Symptom: QC samples consistently fail acceptance criteria (e.g., outside ±15% of the nominal value), even though precision may be acceptable.
-
Potential Cause: The assumption that the analyte and IS are equally affected by the matrix is incorrect. This is known as a differential matrix effect.[9]
-
Troubleshooting Steps:
-
Evaluate Analyte/IS Co-elution: Zoom in on the chromatograms of the analyte and the deuterated IS. Even a small separation can cause one to elute in a zone of higher ion suppression than the other.[8] Adjusting the chromatography may help them co-elute more perfectly.
-
Consider a Different Internal Standard:
-
If H/D exchange is suspected, switch to a more stable IS, such as one labeled with ¹³C. This is especially important if your method involves harsh pH conditions.
-
Ensure the deuterated IS is placed on a stable position of the molecule where it is not subject to enzymatic or chemical exchange.
-
-
Perform a Quantitative Matrix Effect Assessment: Use the protocol described in Section 3 to confirm if the IS-normalized matrix factor is close to 1.0. A deviation suggests inadequate correction.[10]
-
Problem 3: Low Signal Intensity and Poor Sensitivity
-
Symptom: The signal-to-noise ratio is poor, and the lower limit of quantification (LLOQ) is higher than required.
-
Potential Cause: Severe ion suppression is reducing the signal intensity of both the analyte and the internal standard.[16][17]
-
Troubleshooting Steps:
-
Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[2] This is only feasible if the analyte concentration is high enough to be detected after dilution.
-
Enhance Sample Cleanup: As with precision issues, a more rigorous sample preparation method like SPE is crucial for removing the compounds causing suppression.[3]
-
Optimize MS Source Conditions: Adjust parameters like ion source temperature and gas flows to find conditions that minimize matrix effects.[3]
-
Consider an Alternative Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for certain molecules, including some steroids.[10][18]
-
Section 3: Data & Experimental Protocols
Table 1: Impact of Sample Preparation on Matrix Effect
This table summarizes representative data on how different extraction techniques and solvents can influence recovery and matrix effects (ME) for corticosteroids. A matrix effect value close to 100% is ideal, indicating minimal ion suppression or enhancement.
| Corticosteroid | Sample Prep Method | Elution Solvent | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Budesonide | Supported Liquid Extraction (SLE) | tert-Butyl methyl ether (TBME) | 95.2 | 87.3 | [19][20] |
| Fluticasone | Supported Liquid Extraction (SLE) | tert-Butyl methyl ether (TBME) | 93.5 | 106.6 | [19][20] |
| Triamcinolone | Supported Liquid Extraction (SLE) | tert-Butyl methyl ether (TBME) | 67.0 | 91.5 | [19][20] |
| Beclomethasone | Supported Liquid Extraction (SLE) | Ethyl Acetate (EtAc) | 85.4 | 86.6 | [19][20] |
| Triamcinolone | Supported Liquid Extraction (SLE) | Ethyl Acetate (EtAc) | 67.3 | 64.2 | [19][20] |
| Multiple Steroids | Protein Precipitation & LLE | Not Specified | 86.4 - 115.0 | 91.8 - 103.5 | [15] |
| Multiple Steroids | Solid-Phase Extraction (SPE) | Not Specified | 98.2 - 115.0 | 96.4 - 101.6 | [21] |
Data compiled from multiple sources to illustrate trends.[15][19][20][21] Values are approximate and method-dependent.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol, adapted from Matuszewski et al., allows for the quantitative determination of matrix effects.[20]
Objective: To compare the response of an analyte in a clean solution to its response when spiked into an extracted blank matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established protocol. Spike the analyte and IS into the final, evaporated extract just before reconstitution.
-
Set C (Extracted Sample): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area from Set B / Peak Area from Set A) * 100
-
Recovery (%) = (Peak Area from Set C / Peak Area from Set B) * 100
-
IS-Normalized Matrix Factor = (ME of Analyte / ME of IS)
-
Interpretation:
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
An IS-Normalized Matrix Factor close to 1.0 (ideally 0.85-1.15) suggests the IS is adequately compensating for the matrix effect.[10]
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This method helps identify at which points in the chromatogram ion suppression or enhancement occurs.[4][11]
Objective: To visualize regions of ion suppression/enhancement by monitoring a constant infusion of the analyte while injecting an extracted blank matrix.
Procedure:
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.
-
Use a syringe pump to deliver a constant, steady flow of a standard solution of your corticosteroid analyte into the mobile phase stream post-column.
-
While the analyte is being infused, inject a prepared extract of a blank biological matrix.
-
Monitor the signal of the infused analyte. A steady, flat baseline should be observed.
-
Analyze the Chromatogram:
-
A dip or drop in the baseline indicates a region of ion suppression .
-
A rise or peak in the baseline indicates a region of ion enhancement .
-
Interpretation: If your analyte's retention time coincides with a significant dip in the baseline, its signal is being suppressed by co-eluting matrix components. The goal is to adjust the chromatography to move the analyte peak to a "cleaner" region of the chromatogram.[2]
Logic of IS Compensation Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. myadlm.org [myadlm.org]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. tandfonline.com [tandfonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to isotopic exchange in deuterated internal standards used in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange (or back-exchange) and why is it a concern?
Isotopic exchange, often called back-exchange, is a chemical reaction where a deuterium atom on your internal standard is replaced by a hydrogen atom.[1][2] This typically occurs when the standard is in a solution containing protons, such as water, methanol, or an acidic/basic buffer.[1][3]
This is a significant concern because it compromises the accuracy and reliability of quantitative assays. The process leads to two primary problems:
-
Signal Instability and Inaccurate Quantification : As deuterium is lost, the mass spectrometer signal for the deuterated internal standard decreases. Since the standard's signal is used to normalize the analyte's signal, this instability leads to the reporting of erroneously high concentrations of the target analyte.[3]
-
False Positives : In a worst-case scenario, the deuterated internal standard can lose all of its deuterium labels, effectively converting it into the unlabeled analyte you are trying to measure.[3] This generates a "false positive" signal, artificially inflating the analyte's measured concentration.
Q2: Which factors promote isotopic exchange?
Several experimental conditions can promote the exchange of deuterium for hydrogen. The most common factors include:
-
pH : The pH of the solution is a critical factor.[4] Both acidic and basic conditions can catalyze and accelerate the back-exchange process.[3][5] The rate of exchange is generally at its minimum around pH 2.5.[6]
-
Temperature : Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[6] To minimize this, experiments are often conducted at low temperatures (e.g., ~0°C).[7]
-
Label Position : The stability of the deuterium label is highly dependent on its position within the molecule's structure.[1][8] Deuterium atoms attached to heteroatoms (like oxygen in hydroxyl groups or nitrogen in amine groups) are highly susceptible to exchange.[1] Deuterium on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be labile under specific conditions.[1][4]
-
Exposure Time : The longer the deuterated standard is exposed to unfavorable conditions (e.g., high pH or temperature), the greater the extent of back-exchange will be.
Q3: How can I tell if my deuterated internal standard is undergoing exchange?
Identifying isotopic exchange during an experiment is crucial for data integrity. Here are key indicators:
-
Decreasing Internal Standard Response : A gradual or sudden decrease in the peak area or height of the internal standard over an analytical batch, or in samples prepared under specific conditions (e.g., high pH), can indicate label loss.
-
Poor Assay Precision and Accuracy : If your quality control samples show high variability or a consistent bias (e.g., trending upwards), it may be due to the instability of the internal standard.[9]
-
Appearance of Crosstalk : Monitor the mass transition for the unlabeled analyte in a sample containing only the deuterated internal standard. The appearance or increase of a signal in the analyte channel suggests the internal standard is converting to the unlabeled form.
-
Conducting Stability Studies : The most definitive way to confirm exchange is to perform a stability study. This involves incubating the deuterated internal standard under various conditions (e.g., different pH values, temperatures, and matrices) and monitoring its mass spectrum over time.[3]
Q4: Are certain deuterium label positions on a molecule more susceptible to exchange?
Yes, the position of the deuterium label is critical to the stability of the internal standard.[1] Best practices dictate that labels should be placed on non-exchangeable sites.[1]
-
Highly Labile Positions (Avoid) :
-
Heteroatoms : Deuterium on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) will exchange almost instantly with protons from solvents like water or methanol.[1]
-
Alpha-Carbon to a Carbonyl : Deuterium atoms on a carbon adjacent to a carbonyl group (e.g., ketone, aldehyde, ester) can be removed under acidic or basic conditions through a process called enolization.[1][4]
-
-
Potentially Labile Positions (Use with Caution) :
-
Aromatic Rings : Deuterium on certain activated aromatic rings can exchange under strong acidic or basic conditions.[1]
-
-
Stable Positions (Preferred) :
-
Alkyl Chains : Deuterium on a stable, saturated carbon chain is generally not susceptible to exchange.
-
Positions not adjacent to activating groups : Carbons that are not adjacent to heteroatoms or carbonyls are ideal locations for deuteration.
-
Using internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can be a reliable alternative, as these isotopes do not suffer from back-exchange.[8]
Q5: My deuterated standard seems to elute slightly before my analyte in reversed-phase chromatography. Is this related to isotopic exchange?
This phenomenon is generally not related to isotopic exchange but is a known chromatographic isotope effect.[4][10] In reversed-phase liquid chromatography, deuterated compounds are slightly less hydrophobic than their non-deuterated counterparts. This can cause the deuterated internal standard to elute slightly earlier than the analyte.[11] While this chromatographic shift is usually minor and does not affect quantification, it is a factor to be aware of during method development.[10]
Troubleshooting Guide: Investigating Internal Standard Instability
If you observe inaccurate or irreproducible results and suspect your deuterated internal standard is undergoing isotopic exchange, follow this structured approach to diagnose and resolve the issue.
Workflow for Troubleshooting Isotopic Exchange
The following diagram outlines a logical workflow for identifying and mitigating issues related to the stability of deuterated internal standards.
Caption: Troubleshooting workflow for suspected isotopic exchange.
Experimental Protocol: Assessing Internal Standard Stability
This protocol is designed to test the stability of a deuterated internal standard under various conditions to determine if back-exchange is occurring.
Objective: To quantify the percentage of deuterium loss from an internal standard (IS) when exposed to different pH, temperature, and matrix conditions over time.
Materials:
-
Deuterated internal standard stock solution
-
Target analyte stock solution
-
Buffers of various pH values (e.g., pH 3, pH 7, pH 10)
-
Blank matrix (e.g., plasma, urine)
-
LC-MS grade solvents (e.g., water, methanol, acetonitrile)
-
Thermomixer or incubator
-
LC-MS/MS system
Methodology:
-
Prepare Test Solutions:
-
For each condition (e.g., pH 3, pH 7, pH 10), prepare a set of solutions containing a known concentration of the deuterated IS in the test solvent or matrix.
-
Prepare a control solution of the IS in a non-protic solvent (e.g., pure acetonitrile) or at a pH known to be stable (e.g., pH 2.5-3).
-
-
Incubation:
-
Divide the solutions for each condition into different time points (e.g., T=0, T=2h, T=8h, T=24h).
-
Incubate the solutions at a controlled temperature. It is recommended to test both room temperature (~25°C) and an elevated temperature (e.g., 40°C) to assess thermal effects.
-
-
Sample Analysis:
-
At each time point, take an aliquot from each test condition.
-
Immediately quench the exchange reaction by acidifying the sample (if not already acidic) and/or cooling it to 0-4°C.[7]
-
Analyze the samples by LC-MS/MS. Monitor the mass transitions for both the deuterated IS and the unlabeled analyte.
-
-
Data Analysis:
-
Calculate the peak area of the deuterated IS at each time point for each condition.
-
Calculate the percentage of IS remaining relative to the T=0 time point for the stable control solution.
-
Monitor the analyte channel for any signal increase in the IS-only samples, which indicates conversion of the IS to the analyte.
-
Data Presentation: Interpreting Stability Results
Summarize the results in a table to easily compare the stability of the internal standard under different conditions.
| Condition | Incubation Time (hours) | IS Peak Area (Relative to T=0 Control) | Analyte Signal Detected in IS-only Sample? | Stability Assessment |
| Control (pH 3, 4°C) | 0 | 100% | No | Stable |
| 24 | 99.5% | No | Stable | |
| Test 1 (pH 7.4, 25°C) | 0 | 100% | No | Stable at T=0 |
| 8 | 92.1% | Minimal | Minor Instability | |
| 24 | 85.3% | Yes | Unstable | |
| Test 2 (pH 10, 25°C) | 0 | 100% | No | Stable at T=0 |
| 8 | 65.7% | Yes | Highly Unstable | |
| 24 | 40.2% | Significant | Highly Unstable | |
| Test 3 (pH 7.4, 40°C) | 0 | 100% | No | Stable at T=0 |
| 8 | 78.9% | Yes | Unstable | |
| 24 | 55.4% | Significant | Highly Unstable |
Table based on hypothetical data for illustrative purposes.
Prevention and Best Practices
Proactively preventing isotopic exchange is the best strategy for ensuring robust and accurate quantitative data.
Key Recommendations:
-
Select the Right Standard : Whenever possible, choose an internal standard where deuterium labels are placed on chemically stable positions, such as saturated carbons.[1][8] Avoid standards with labels on heteroatoms or carbons alpha to carbonyls.[1]
-
Control Sample pH : Maintain the pH of your samples and stock solutions in a range that minimizes exchange, typically between pH 2.5 and 4.[6] Avoid exposing the standard to highly acidic or basic conditions for extended periods.[5]
-
Maintain Low Temperatures : Keep all stock solutions, working solutions, and prepared samples refrigerated or frozen. Use a cooled autosampler (e.g., 4°C) during LC-MS analysis to prevent exchange while samples are waiting for injection.[7][12]
-
Validate Stability Early : During method development, perform the stability experiment described above to confirm that your chosen internal standard is stable under your final sample preparation, storage, and analytical conditions.[5]
Mechanism of Back-Exchange
The diagram below illustrates the general mechanism of acid-catalyzed back-exchange for a deuterium located on a carbon adjacent to a carbonyl group (an enolizable position).
Caption: Acid-catalyzed deuterium back-exchange via an enol intermediate.
By understanding the causes of isotopic exchange and implementing these troubleshooting and preventative strategies, you can ensure the integrity and accuracy of your quantitative analytical methods.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for Fludrocortisone-d2
Welcome to the technical support center for the LC-MS/MS analysis of Fludrocortisone-d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound, the expected precursor ion ([M+H]⁺) is m/z 383. The most commonly used product ions for Multiple Reaction Monitoring (MRM) are m/z 239 and m/z 181.[1][2]
Q2: What type of ionization source is most suitable for this compound analysis?
A2: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been successfully used for the analysis of fludrocortisone and its analogs.[1][3] ESI is often preferred for its sensitivity with polar and ionizable compounds. The choice between positive and negative ion mode should be determined empirically, though positive ion mode is commonly reported.
Q3: Which type of HPLC column is recommended for the separation of this compound?
A3: A C18 reversed-phase column is a standard and effective choice for the chromatographic separation of corticosteroids like fludrocortisone.[1][2]
Q4: What are typical mobile phases used for the analysis of this compound?
A4: Common mobile phases consist of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous solution containing a buffer like ammonium formate or formic acid.[1][3] A gradient elution is often employed to achieve optimal separation from matrix components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization parameters. | Infuse a standard solution of this compound and optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Inefficient fragmentation. | Perform a product ion scan to identify the most abundant and stable fragment ions. Optimize the collision energy (CE) and declustering potential (DP) for each MRM transition to maximize the product ion signal. | |
| Matrix effects (ion suppression or enhancement). | Improve sample preparation by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][2] Adjust the chromatographic gradient to separate this compound from co-eluting matrix components. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Interference from the sample matrix. | Enhance sample cleanup procedures. Consider using a divert valve to direct the early and late eluting, non-target components to waste. | |
| Peak Tailing or Broadening | Poor chromatography. | Ensure mobile phase pH is appropriate for the analyte and column. Check for column degradation or contamination. Optimize the gradient profile. |
| Secondary interactions with the stationary phase. | Consider a different column chemistry or mobile phase additive to minimize secondary interactions. | |
| Inconsistent Retention Time | Unstable LC pump performance. | Purge and prime the pumps to remove air bubbles. Ensure consistent mobile phase composition. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Carryover | Adsorption of the analyte in the LC system. | Optimize the needle wash solution; a strong organic solvent is often effective. Inject a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocol: Optimization of LC-MS/MS Parameters for this compound
This protocol outlines a systematic approach to developing and optimizing an LC-MS/MS method for this compound.
1. Standard Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a working standard solution by diluting the stock solution to a suitable concentration for infusion (e.g., 1 µg/mL).
2. Mass Spectrometer Tuning and Optimization (Direct Infusion):
-
Infuse the working standard solution directly into the mass spectrometer using a syringe pump.
-
In full scan mode, identify the precursor ion for this compound ([M+H]⁺ at m/z 383).
-
Perform a product ion scan of the precursor ion (m/z 383) to identify the most abundant and stable product ions.
-
Create an MRM method using the precursor ion and the selected product ions (e.g., 383 → 239 and 383 → 181).
-
Optimize the collision energy (CE) and declustering potential (DP) for each transition to maximize the signal intensity of the product ions.
3. Liquid Chromatography Method Development:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp up the organic composition (e.g., to 95% B) to elute the analyte. Optimize the gradient to achieve a sharp peak with good separation from any matrix components.
-
Injection Volume: 5-10 µL.
4. Sample Preparation:
-
Solid-Phase Extraction (SPE): A common technique for cleaning up plasma or urine samples. The choice of SPE cartridge will depend on the sample matrix.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, often using solvents like methyl tert-butyl ether (MTBE).
-
Protein Precipitation: A simpler method for plasma samples, typically using a cold organic solvent like acetonitrile or methanol.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 383 | [1][2] |
| Product Ion 1 (m/z) | 239 | [1][2] |
| Product Ion 2 (m/z) | 181 | [1][2] |
| Ionization Mode | Positive (ESI or APCI) | [1][3] |
| Column Type | C18 | [1][2] |
| Mobile Phase | Methanol/Formate Buffer or Acetonitrile/Ammonium Formate | [1][3] |
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of this compound.
References
- 1. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting interferences in steroid analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences in steroid analysis.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of steroid analysis?
A1: Co-eluting interferences occur when two or more compounds are not adequately separated by the liquid chromatography (LC) column and enter the mass spectrometer (MS) at the same time. In steroid analysis, this is a significant challenge because many steroids are isomers—molecules with the same chemical formula and mass (isobaric) but different structural arrangements.[1][2] These interferences can lead to inaccurate quantification or misidentification of the target steroid.
Q2: Why is steroid analysis particularly prone to these interferences?
A2: Steroid analysis is susceptible to interferences for several key reasons:
-
Structural Similarity: Steroids are a class of structurally related compounds, with many isomers and epimers (isomers differing at a single stereocenter) that have identical masses and similar physicochemical properties, making them difficult to separate chromatographically.[1][3]
-
Isobaric Compounds: Many steroids and their metabolites share the same molecular weight, making them indistinguishable by mass spectrometry alone without prior separation.[2]
-
Complex Biological Matrices: Steroids are often measured in complex samples like plasma, serum, or urine, which contain numerous endogenous compounds (e.g., phospholipids, other steroids) that can interfere with the analysis.[4][5][6] This is often referred to as a "matrix effect," which can suppress or enhance the signal of the target analyte.[6][7]
Q3: What are the primary analytical strategies to resolve co-eluting interferences?
A3: The main strategies involve enhancing selectivity at different stages of the analytical process:
-
Chromatographic Separation: Optimizing the liquid chromatography method is the first line of defense. This includes careful selection of the LC column, mobile phase composition, and gradient profile to achieve separation.[8]
-
Sample Preparation: Robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial for removing interfering substances from the matrix before analysis.[5][6]
-
Mass Spectrometry: Utilizing the selectivity of tandem mass spectrometry (MS/MS) by choosing unique precursor-product ion transitions can help differentiate between some co-eluting compounds.[3]
-
Advanced Techniques: For particularly challenging separations, advanced methods like ion mobility spectrometry or chemical derivatization can be employed.[9][10][11]
Troubleshooting Guide
Problem 1: Poor or no chromatographic separation between critical steroid isomers (e.g., Testosterone and Epitestosterone).
This is a common issue as many isomers have very similar retention behaviors on standard C18 columns.
Changing the column chemistry or mobile phase can significantly alter selectivity. Biphenyl and PFP (pentafluorophenyl) phases often provide alternative selectivity for aromatic and polar compounds, including steroids, compared to traditional C18 columns.[1][2][4]
Experimental Protocol: LC Column and Mobile Phase Screening
-
Prepare a standard mixture: Create a solution containing the isomeric steroids of interest (e.g., Testosterone and Epitestosterone) at a known concentration.
-
Column Screening:
-
Mobile Phase Modification:
-
Test a gradient using methanol as the organic mobile phase instead of acetonitrile. Methanol can offer unique selectivity for structural isomers.[2]
-
-
Parameter Optimization: Adjust the gradient slope, flow rate, and column temperature for the column/mobile phase combination that shows the best initial separation. Slower, shallower gradients typically improve resolution.
Table 1: Comparison of LC Columns for Isomeric Steroid Separation
| Column Phase Chemistry | Property | Typical Application | Reference |
| C18 | Traditional reversed-phase | General purpose, good for a broad panel of steroids. | [1] |
| Biphenyl | π-π interactions | Excellent selectivity for estrogens and other aromatic steroids. | [1][2][4] |
| PFP (Pentafluorophenyl) | Dipole-dipole, π-π interactions | Good for separating positional isomers and polar steroids. | [12] |
Derivatization modifies the structure of the steroids, which can enhance chromatographic separation and/or improve ionization efficiency in the mass spectrometer.[13][14] For isomers, derivatizing a specific functional group (like a ketone or hydroxyl group) can amplify subtle structural differences.[11]
Experimental Protocol: Derivatization with Hydroxylamine This protocol is for steroids with a ketone group, such as testosterone.
-
Sample Evaporation: After extraction, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 50 µL of a 25% hydroxylamine solution to the dried extract.
-
Heat the sample at 60-65°C for 10 minutes to form the oxime derivative.
-
-
Reconstitution: Add 200 µL of 5% aqueous formic acid and vortex.
-
Analysis: The sample is now ready for LC-MS/MS injection.[15]
IMS is a gas-phase separation technique that separates ions based on their size, shape, and charge.[9][10] When coupled with mass spectrometry, it provides an additional dimension of separation that can resolve isomers that are inseparable by LC and MS alone.[16][17]
Problem 2: An interfering peak is present at the same retention time and has the same mass transition as my target analyte (Isobaric Interference).
This can occur with isomers that produce the same product ions or with unrelated matrix components that happen to share a mass transition with your analyte.
Improving the cleanup of your sample is the most effective way to remove interfering compounds from the matrix.[6][18]
Experimental Protocol: Solid-Phase Extraction (SPE) This is a general protocol for extracting steroids from plasma/serum.
-
Sample Pre-treatment: Mix 400 µL of plasma with 400 µL of 2% zinc sulfate solution to precipitate proteins. Centrifuge to pellet the precipitate.
-
SPE Plate Conditioning: Condition the wells of an SPE plate (e.g., SOLAµ HRP) with methanol, followed by water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE plate.
-
Washing: Wash the plate with 20% methanol to remove polar interferences.
-
Elution: Elute the target steroids with a solvent mixture like 80% acetonitrile / 20% methanol.
-
Final Preparation: Dilute the eluate with mobile phase A before injection.[2]
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often leaves phospholipids and other interferences in the extract.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and use large volumes of organic solvents.[5][6] |
| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent. | Highly selective, provides clean extracts, and can concentrate the analyte. | More complex method development, higher cost per sample.[5] |
-
High-Resolution Mass Spectrometry (HRMS): If the interfering compound has a slightly different elemental composition, HRMS can distinguish between the two based on their exact mass.
-
Differential Mobility Spectrometry (DMS/FAIMS): This is another form of ion mobility that can be placed at the front of the mass spectrometer to act as a "tunable filter" for ions, significantly reducing interferences and improving the signal-to-noise ratio.[19][20]
Visual Workflow and Logic Diagrams
Below are diagrams created using the DOT language to visualize troubleshooting and experimental workflows.
Caption: Troubleshooting decision tree for co-eluting interferences.
Caption: General experimental workflow for steroid analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. myadlm.org [myadlm.org]
- 9. open.clemson.edu [open.clemson.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Improved analysis of derivatized steroid hormone isomers using ion mobility-mass spectrometry (IM-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Separation of Testosterone and Epitestosterone by LC/MS/MS using Strata-X-A and Kinetex 1.7 µm C18 | Phenomenex [phenomenex.com]
- 16. research.regionh.dk [research.regionh.dk]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. owlstonemedical.com [owlstonemedical.com]
Fludrocortisone-d2 Stability in Biological Samples: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fludrocortisone-d2 in biological samples. Ensuring the stability of analytical standards is critical for accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
This compound is a deuterated form of Fludrocortisone, a synthetic corticosteroid. It is commonly used as an internal standard (IS) in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Fludrocortisone in biological matrices like plasma, serum, and urine.[1][2][3] The stability of this compound is crucial because its degradation can lead to inaccurate quantification of the target analyte (Fludrocortisone), compromising the integrity of pharmacokinetic, toxicokinetic, and other clinical or preclinical studies.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of this compound in biological matrices, including:
-
Temperature: Both short-term and long-term storage temperatures can significantly impact stability. Generally, lower temperatures are preferred for long-term storage.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.
-
Light Exposure: Corticosteroids can be sensitive to light, which may induce photodegradation.[4][5]
-
pH: The pH of the biological matrix can affect the chemical stability of Fludrocortisone.
-
Enzymatic Degradation: Enzymes present in biological samples, such as plasma or serum, can potentially metabolize this compound.
Q3: What are the recommended storage conditions for biological samples containing this compound?
While specific stability data for this compound is not extensively published, general guidelines for corticosteroids in biological samples suggest the following:
-
Long-Term Storage: For long-term storage, it is recommended to keep samples at -25°C or, preferably, -80°C.[6][7] Studies on other steroids have shown stability for years at these temperatures.[6][7]
-
Short-Term Storage: For short-term storage (a few days), refrigeration at 4°C is generally acceptable and superior to room temperature.[8]
Troubleshooting Guide
This guide addresses common stability-related issues encountered during the analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent recovery of this compound | Degradation during sample storage. | Review long-term and short-term storage temperatures. Ensure samples are consistently stored at or below -25°C for long-term storage. |
| Multiple freeze-thaw cycles. | Aliquot samples upon collection to minimize the number of freeze-thaw cycles for each aliquot. Studies on other steroids suggest stability for up to ten cycles, but minimizing is best practice.[8] | |
| Exposure to light. | Protect samples from light during collection, handling, and storage by using amber-colored tubes or by wrapping tubes in aluminum foil.[9][10] | |
| Variable internal standard response between samples | Bench-top instability. | Minimize the time processed samples (e.g., after extraction) are left at room temperature before analysis. Process samples in smaller batches if necessary. |
| pH-related degradation. | While the pH of biological samples is generally stable, extreme pH adjustments during sample preparation should be avoided if possible. Fludrocortisone acetate is more stable at a neutral to slightly acidic pH.[10] | |
| Appearance of unknown peaks near the this compound peak | Degradation of this compound. | This could indicate the formation of degradation products. Review all storage and handling procedures. Forced degradation studies under stress conditions (e.g., high temperature, extreme pH, strong light) can help identify potential degradation products. |
Stability Data Summary
The following tables summarize general stability findings for corticosteroids in biological matrices, which can serve as a guide for handling samples containing this compound.
Table 1: Temperature Stability of Steroids in Plasma/Serum
| Condition | Duration | Stability Finding | Reference |
| Freeze-Thaw | Up to 10 cycles | Minimal effect on steroid levels. | [8] |
| 4°C (Refrigerated) | Up to 4 days | Small effect on measured steroid levels. | [8] |
| 22°C (Room Temp) | Up to 4 days | Greater decrease in some steroid levels compared to 4°C. | [8] |
| -25°C | Over 10 years | Steroids remained stable. | [6][7] |
| -80°C | Up to 13 months | Steroids generally stable. | [11] |
Table 2: Light Sensitivity of Corticosteroids
| Condition | Observation | Recommendation | Reference |
| UV Irradiation (crystalline form) | Decomposition of 20-50% after 48 hours for several corticosteroids. | Protect from light. | [4] |
| Sunlight Exposure (in hair) | Decrease in cortisol concentrations with longer exposure. | Store samples in a dark environment. | [5] |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike a pool of the target biological matrix (e.g., human plasma) with a known concentration of this compound.
-
Aliquoting: Divide the spiked pool into at least four sets of aliquots (one baseline and three for freeze-thaw cycles).
-
Baseline Analysis: Analyze one set of aliquots immediately to establish the baseline concentration (T0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining three sets of aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the first set completely at room temperature. After thawing, refreeze it. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., three cycles), thawing and refreezing the subsequent sets accordingly.
-
-
Analysis: After the final thaw of each set, analyze the samples.
-
Data Evaluation: Compare the mean concentration of this compound in each freeze-thaw cycle set to the baseline concentration. The deviation should be within an acceptable limit (e.g., ±15%).
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation: Spike a pool of the target biological matrix with this compound.
-
Processing: Process the samples as per the analytical method (e.g., protein precipitation or liquid-liquid extraction).
-
Storage: Leave the processed samples on the bench-top at room temperature for specific time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples at each time point.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (T0). The deviation should be within an acceptable limit.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting this compound instability.
References
- 1. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro influence of light radiation on hair steroid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Stability of steroids in plasma over a 10-year period]. | Semantic Scholar [semanticscholar.org]
- 8. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of fludrocortisone acetate solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
chromatographic peak shape problems in corticosteroid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the chromatographic analysis of corticosteroids. It is designed for researchers, scientists, and drug development professionals to help identify and resolve chromatographic peak shape problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common chromatographic peak shape abnormalities observed during corticosteroid analysis. Each issue is presented in a question-and-answer format with detailed troubleshooting steps.
Q1: Why are my corticosteroid peaks fronting?
Peak fronting, where the front half of the peak is broader than the back half, can significantly impact quantitation.[1] This is often a sign of sample overload or incompatibility between the sample solvent and the mobile phase.[2][3]
Troubleshooting Guide: Peak Fronting
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Overload (Mass or Volume) | - Reduce the injection volume.[4] - Dilute the sample.[2] - Increase the column's internal diameter if possible.[2] | Symmetrical peak shape. |
| Incompatibility between Sample Solvent and Mobile Phase | - Dissolve the sample in the initial mobile phase whenever possible.[3][5] - If a stronger solvent is necessary for solubility, inject a smaller volume.[6] | Improved peak symmetry, especially for early eluting peaks. |
| Column Collapse or Void | - Check for a void at the column inlet.[7] - Replace the column if a void is visible or if other troubleshooting fails.[1] - Ensure operating pressure is within the column's recommended range.[3] | Restored peak shape and column performance. |
| Co-elution | - Adjust the mobile phase composition or gradient to improve separation. - Consider a different stationary phase. | Resolution of co-eluting peaks. |
Q2: What causes peak tailing in my corticosteroid analysis?
Peak tailing, characterized by an asymmetry where the latter half of the peak is drawn out, is a frequent issue.[8] It can be caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the mobile phase.
Troubleshooting Guide: Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | - Use a column with end-capping or a base-deactivated stationary phase.[9] - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. - Adjust the mobile phase pH to suppress the ionization of acidic silanols. | Sharper, more symmetrical peaks. |
| Column Contamination | - Flush the column with a strong solvent.[5] - If using a guard column, replace it.[10] - If the problem persists, the analytical column may need replacement.[11] | Removal of contaminants and restoration of peak shape. |
| Low Buffer Concentration | - Ensure the mobile phase buffer concentration is sufficient, typically 10-25 mM. | Consistent peak shape and retention times. |
| Metal Chelation | - Add a chelating agent like EDTA to the mobile phase if metal contamination is suspected.[5] | Reduced peak tailing for susceptible compounds. |
Q3: My corticosteroid peaks are splitting. What should I do?
Split peaks can appear as two distinct peaks or a "shoulder" on the main peak and can arise from various issues, including problems at the column inlet or sample solvent effects.[12]
Troubleshooting Guide: Peak Splitting
| Potential Cause | Recommended Action | Expected Outcome |
| Partially Blocked Inlet Frit | - Reverse-flush the column (if permissible by the manufacturer).[11] - Replace the inlet frit if possible. - Filter all samples and mobile phases to prevent particulate matter from reaching the column.[3] | A single, sharp peak. |
| Column Void or Channeling | - A void at the head of the column can cause the sample to travel through two different paths. - Replace the column. | Restoration of a single peak. |
| Strong Sample Solvent | - As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.[6] - Reduce the injection volume.[6] | A single, well-formed peak. |
| Co-eluting Interference | - Inject a blank matrix to check for interfering peaks.[6] - Modify the chromatographic conditions to separate the analyte from the interference.[5] | Resolution of the analyte peak from the interfering substance. |
| Mobile Phase pH close to Analyte pKa | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[13] | A single, sharp peak as the analyte will be in a single ionization state. |
Q4: Why are my corticosteroid peaks broad?
Broad peaks can lead to poor resolution and reduced sensitivity.[14] This issue can stem from extra-column volume, slow kinetics, or inappropriate chromatographic conditions.
Troubleshooting Guide: Broad Peaks
| Potential Cause | Recommended Action | Expected Outcome |
| Large Extra-Column Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector.[5] - Ensure all fittings are properly connected to avoid dead volume.[10] | Sharper peaks, especially for early eluting compounds. |
| Low Mobile Phase Flow Rate | - Increase the flow rate, but be mindful of system pressure limits.[14] | Narrower peaks due to reduced band broadening. |
| Column Contamination or Degradation | - Flush the column with a strong solvent.[14] - Replace the guard column.[14] - If the column is old or has been used extensively, it may need to be replaced.[15] | Improved peak shape and efficiency. |
| Temperature Mismatch | - Use a column oven to maintain a consistent and elevated temperature.[14] - Pre-heat the mobile phase before it enters the column. | Sharper, more symmetrical peaks. |
| Late Elution from a Previous Injection | - Extend the run time to ensure all compounds from the previous injection have eluted.[16] - Implement a column wash step at the end of each gradient.[5] | Elimination of broad "ghost" peaks in subsequent runs. |
Data Presentation
The following tables summarize quantitative data on the effects of mobile phase composition and temperature on corticosteroid separations.
Table 1: Effect of Acetonitrile Concentration on the Retention Time of Dexamethasone and Beclomethasone
| Acetonitrile (%) | Dexamethasone Retention Time (min) | Beclomethasone Retention Time (min) |
| 40 | 6.8 | 9.5 |
| 45 | 5.2 | 7.1 |
| 50 | 4.1 | 5.5 |
| 55 | 3.2 | 4.3 |
| 60 | 2.5 | 3.3 |
Data adapted from a study on the LC-MS/MS analysis of dexamethasone. As shown, increasing the acetonitrile content in the mobile phase leads to a decrease in the retention times for both corticosteroids, which is characteristic of a reversed-phase mechanism.[17]
Table 2: Influence of Column Temperature on the Resolution of Prednisolone and Hydrocortisone
| Temperature (°C) | Resolution (Rs) between Prednisolone and Hydrocortisone |
| 30 | 1.8 |
| 40 | 2.3 |
Data from a study on the separation of prednisolone and its related substances.[2][7] Increasing the column temperature improved the resolution between the closely eluting prednisolone and hydrocortisone peaks.[5]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Multiple Corticosteroids in Serum
This protocol is adapted from a method for the simultaneous measurement of nine corticosteroids.[18]
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 100 µL of serum, add an internal standard solution.
-
Load the sample onto an SLE+ plate.
-
Apply a positive pressure or vacuum to load the sample into the sorbent.
-
Elute the corticosteroids with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[14]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two MRM transitions for each analyte for confident identification and quantification.[18]
Protocol 2: Sample Preparation of Corticosteroids from Plasma
This protocol is a general guideline for the extraction of corticosteroids from plasma samples.[19]
1. Protein Precipitation
-
To 500 µL of plasma, add 1 mL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Evaporation and Reconstitution
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for injection.
Mandatory Visualizations
Troubleshooting Workflow for Chromatographic Peak Shape Problems
Caption: A logical workflow to diagnose and resolve common chromatographic peak shape problems.
Glucocorticoid Receptor Signaling Pathway
Caption: The signaling pathway of glucocorticoids, from cytoplasmic binding to nuclear gene regulation.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. lcms.cz [lcms.cz]
- 14. phenomenex.com [phenomenex.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Fludrocortisone-d2
Welcome to the technical support center for optimizing the analysis of Fludrocortisone-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning their liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode?
A1: For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. Based on published literature, the expected precursor ion and corresponding product ions are detailed in the table below.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | 383.2 | 239.1, 181.1[1] |
Q2: Why is it necessary to optimize the collision energy and cone voltage?
A2: Optimizing the collision energy (CE) and cone voltage (or equivalent parameters like fragmentor voltage or declustering potential) is crucial for achieving maximum sensitivity and specificity in your LC-MS/MS analysis. The cone voltage affects the desolvation and transmission of the precursor ion from the ion source to the mass analyzer. The collision energy controls the fragmentation of the precursor ion in the collision cell. Optimal settings for these parameters are compound- and instrument-dependent, and fine-tuning them will ensure a robust and reliable method.
Q3: What is a general range for starting the optimization of cone voltage and collision energy for corticosteroids like this compound?
A3: While the optimal values are instrument-specific, a general starting range for many small molecules, including corticosteroids, can be found in published methods for similar compounds. For cone voltage (or fragmentor/declustering potential), a typical starting range is 10-60 V. For collision energy, a starting point could be between 10 and 40 eV. It is highly recommended to perform an empirical optimization for your specific instrument and method.
Experimental Protocol: Optimizing Cone Voltage and Collision Energy
This section provides a detailed methodology for the systematic optimization of cone voltage and collision energy for this compound using a triple quadrupole mass spectrometer.
Objective: To determine the optimal cone voltage and collision energy that result in the highest signal intensity for the selected MRM transitions of this compound.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium formate (as required for mobile phase)
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump for direct infusion
Methodology:
Part 1: Cone Voltage Optimization
-
Prepare a standard solution of this compound at a concentration of approximately 100-1000 ng/mL in an appropriate solvent (e.g., 50:50 methanol:water).
-
Infuse the standard solution directly into the mass spectrometer's ESI source using a syringe pump at a constant flow rate (e.g., 5-20 µL/min).
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 383.2) in MS1 scan mode.
-
Ramp the cone voltage across a relevant range (e.g., 5 V to 100 V in steps of 2-5 V) while monitoring the intensity of the precursor ion.
-
Identify the cone voltage that produces the maximum and most stable signal intensity for the precursor ion. This will be your optimal cone voltage.
Part 2: Collision Energy Optimization
-
Using the optimal cone voltage determined in Part 1, set the mass spectrometer to product ion scan mode. The precursor ion (m/z 383.2) should be selected in the first quadrupole (Q1).
-
Infuse the same standard solution of this compound.
-
Ramp the collision energy across a suitable range (e.g., 5 eV to 50 eV in steps of 1-2 eV).
-
Monitor the intensity of the expected product ions (e.g., m/z 239.1 and 181.1) in the third quadrupole (Q3).
-
Plot the intensity of each product ion against the collision energy. The collision energy that yields the highest intensity for each specific product ion is the optimal collision energy for that transition.
Data Presentation: Optimized Parameters
The following table should be populated with the empirically determined optimal values for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimal Cone Voltage (V) | Optimal Collision Energy (eV) |
| This compound | 383.2 | 239.1 | Enter empirically determined value | Enter empirically determined value |
| This compound | 383.2 | 181.1 | Enter empirically determined value | Enter empirically determined value |
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of collision energy and cone voltage for this compound.
Q: I am observing a very low or no signal for my precursor ion. What should I do?
A:
-
Check the standard solution: Ensure the concentration is appropriate. If too low, increase the concentration.
-
Verify infusion parameters: Confirm the syringe pump is working correctly and there are no blockages in the infusion line.
-
Inspect the ESI source: Check for a stable spray. An unstable spray can be caused by a clogged emitter or incorrect positioning.
-
Review source parameters: Ensure other source parameters like capillary voltage, source temperature, and gas flows are set to reasonable starting values for your instrument.
-
Check for ion suppression: If infusing into a mobile phase stream, co-eluting matrix components could be suppressing the signal.
Q: I am seeing fragmentation of my precursor ion even at low collision energies (in-source fragmentation). How can I minimize this?
A: In-source fragmentation can occur when the cone voltage is too high, causing the precursor ion to fragment before entering the collision cell.
-
Reduce the cone voltage: This is the most direct way to minimize in-source fragmentation.
-
Optimize other source parameters: High source temperatures can sometimes contribute to in-source fragmentation for thermally labile compounds.
-
Differentiate from CID: To confirm in-source fragmentation, monitor the fragment ions while ramping the cone voltage with the collision energy set to zero. If fragment ions are still present and their intensity correlates with the cone voltage, in-source fragmentation is occurring.
Q: The optimal collision energy for my two product ions is very different. Is this normal?
A: Yes, this is quite common. Different product ions are formed through different fragmentation pathways which require different amounts of energy. It is important to determine the optimal collision energy for each MRM transition independently to maximize the sensitivity for each.
Q: My signal is unstable during the optimization process. What are the likely causes?
A:
-
Unstable spray: As mentioned before, check the ESI source for a consistent and fine spray.
-
Air bubbles in the infusion line: Ensure the syringe and tubing are free of air bubbles.
-
Inconsistent mobile phase flow: If infusing into a mobile phase, ensure the LC pumps are delivering a stable flow.
-
Contamination: A contaminated ion source can lead to signal instability.
Visualizations
Caption: Workflow for optimizing cone voltage and collision energy.
Caption: Troubleshooting logic for common optimization issues.
References
Technical Support Center: Troubleshooting Deuterated Internal Standard Variability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the variability of deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability when using a deuterated internal standard (IS)?
Variability in deuterated internal standard response can stem from several factors throughout the analytical process. The most common causes include:
-
Matrix Effects: This is a major contributor where co-eluting components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and the internal standard differently. Even though deuterated standards are chemically similar to the analyte, slight differences in physical properties can lead to differential matrix effects.[1][2][3]
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard molecule can sometimes exchange with hydrogen atoms from the solvent or sample matrix, particularly in acidic or basic solutions.[4][5][6] This leads to a decrease in the deuterated IS signal and an artificial increase in the analyte signal.
-
Chromatographic Co-elution Issues: Ideally, the deuterated internal standard should co-elute perfectly with the analyte. However, the substitution of hydrogen with deuterium can slightly alter the molecule's lipophilicity, leading to a small difference in retention time.[1][5] If this retention time difference occurs in a region of varying matrix effects, it can cause significant variability in the analyte-to-IS ratio.[2][3]
-
Sample Preparation Inconsistencies: Errors during sample preparation, such as inconsistent pipetting, incomplete extraction, or variations in evaporation steps, can introduce variability.[7][8] Using automated liquid handling systems can help minimize these risks.[8]
-
Purity of the Internal Standard: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity.[1] This can lead to artificially high measurements of the analyte concentration.
-
Instability of the Internal Standard: The deuterated internal standard may degrade during sample storage or processing, leading to a decreased response.
.
Q2: How can I identify if matrix effects are causing the variability in my deuterated internal standard?
Identifying and mitigating matrix effects is crucial for a robust bioanalytical method. Here are some experimental approaches:
-
Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the analyte and internal standard is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Dips or rises in the baseline signal indicate the presence of matrix effects at specific retention times.
-
Matrix Effect Evaluation: Prepare three sets of samples:
-
Analyte and IS in a neat solution (no matrix).
-
Blank, extracted matrix spiked with analyte and IS post-extraction.
-
Blank matrix with no analyte or IS. The peak areas of the analyte and IS in the post-extraction spiked samples are compared to those in the neat solution to calculate the matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
-
Mixing Studies: Analyze different lots of the biological matrix to assess the lot-to-lot variability of the matrix effect.[1] This is important as different sources of the same matrix can have varying compositions.
Below is a workflow to investigate matrix effects:
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Fludrocortisone: Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the robust bioanalysis of fludrocortisone is critical for accurate pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard is a pivotal decision in the development of a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide provides an objective comparison of bioanalytical methods for fludrocortisone using a deuterated internal standard (Fludrocortisone-d5) versus a non-deuterated alternative (Fluticasone Propionate), supported by experimental data and detailed protocols.
The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is widely considered the gold standard in quantitative bioanalysis.[1] This is primarily because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[1] However, the availability and cost of SIL internal standards can be prohibitive, leading researchers to consider alternative, structurally similar compounds.
This guide will delve into the performance characteristics of both approaches for fludrocortisone analysis, providing a clear comparison to aid in the selection of the most suitable method for your research needs.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following tables summarize the key validation parameters for bioanalytical methods for fludrocortisone using either a deuterated internal standard (Fludrocortisone-d5) or a non-deuterated internal standard (Fluticasone Propionate).
| Validation Parameter | Method with Deuterated IS (Fludrocortisone-d5) | Method with Non-Deuterated IS (Fluticasone Propionate) | Reference |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | 5 pg/mL | [2] |
| Linearity Range | 10 - 1000 pg/mL | 5.0 - 2500.0 pg/mL | [2] |
| Intra-day Precision (%RSD) | Not explicitly stated | < 15% | |
| Inter-day Precision (%RSD) | Not explicitly stated | < 15% | |
| Accuracy (% Bias) | Not explicitly stated | Within ±15% of nominal values | |
| Recovery | Not explicitly stated | Fludrocortisone Acetate: 81.26%, Fluticasone: 86.98% | [3] |
| Matrix Effect | To be evaluated | To be evaluated | |
| Stability | To be evaluated | To be evaluated |
Note: The data presented is a compilation from various sources and direct head-to-head comparison studies are limited. The performance of each method can be influenced by specific laboratory conditions, instrumentation, and matrix.
Experimental Protocols
Below are detailed methodologies for the bioanalytical determination of fludrocortisone using both a deuterated and a non-deuterated internal standard.
Method 1: Fludrocortisone with Deuterated Internal Standard (Fludrocortisone-d5)
Sample Preparation:
A liquid-liquid extraction procedure is commonly employed.[2]
-
To a plasma sample, add the internal standard solution (Fludrocortisone-d5).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically in the range of 5-20 µL.
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both fludrocortisone and fludrocortisone-d5.
Method 2: Fludrocortisone Acetate with Non-Deuterated Internal Standard (Fluticasone Propionate)
Sample Preparation:
A solid-phase extraction (SPE) method is utilized for sample clean-up.
-
To 500 µL of plasma, add 10 µL of the internal standard solution (Fluticasone Propionate).
-
Vortex the sample and add 0.5 mL of water.
-
Condition an SPE cartridge (e.g., Phenomenex Strata X) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.
-
Elute the analytes with dichloromethane.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 50:50 (v/v) acetonitrile:water.
Chromatographic Conditions:
-
System: UHPLC system (e.g., GL Sciences LC 800 System).
-
Column: Inertsil ODS-4 (50 x 2.1 mm, 2 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.500 mL/min.
-
Injection Volume: 50 µL.
Mass Spectrometric Conditions:
-
System: Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad™ 6500).
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both fludrocortisone acetate and fluticasone propionate.
Experimental Workflows
The following diagrams illustrate the experimental workflows for the bioanalytical method validation of fludrocortisone using both a deuterated and a non-deuterated internal standard.
Caption: Workflow for fludrocortisone analysis using a deuterated internal standard.
Caption: Workflow for fludrocortisone analysis using a non-deuterated internal standard.
References
Navigating the Landscape of Bioanalytical Method Validation: A Guide to the Harmonized ICH M10 Guidelines
In the realm of drug development, the meticulous validation of bioanalytical methods is a cornerstone for ensuring the reliability of data submitted to regulatory authorities. For years, researchers and scientists navigated a complex landscape of differing guidelines from various regulatory bodies. However, a significant shift has occurred with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, creating a unified standard for the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). This guide provides a comprehensive overview of the current standards, focusing on the harmonized ICH M10 guideline, which has superseded the previous EMA-specific guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2) since January 2023.[1][2][3]
The ICH M10 guideline provides a global standard for the validation of bioanalytical methods, aiming to ensure the quality and consistency of bioanalytical data.[4] This harmonization is a critical step forward, streamlining the drug development process and reducing the burden on pharmaceutical companies to meet different regulatory requirements.
Key Validation Parameters: A Comparative Overview
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[4][5] The ICH M10 guideline outlines several key parameters that must be evaluated. The following tables summarize the acceptance criteria for both chromatographic methods and ligand binding assays as stipulated in the ICH M10 guideline.
Table 1: Acceptance Criteria for Chromatographic Methods
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | - At least 6 non-zero calibrators- R² ≥ 0.98- Back-calculated concentrations of calibrators within ±15% of nominal (±20% at LLOQ) |
| Accuracy | - Mean concentration at each QC level within ±15% of nominal- At least 67% of QCs within ±15% of nominal |
| Precision | - CV ≤ 15% for each QC level (≤ 20% at LLOQ) |
| Selectivity | - No significant interfering peaks at the retention time of the analyte and internal standard in at least 80% of blank matrices |
| Matrix Effect | - CV of the IS-normalized matrix factor ≤ 15% |
| Stability | - Mean concentration of stability QCs within ±15% of nominal concentration |
Table 2: Acceptance Criteria for Ligand Binding Assays
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | - At least 6 non-zero calibrators- A suitable regression model should be used- Back-calculated concentrations of calibrators within ±20% of nominal (±25% at LLOQ and ULOQ) |
| Accuracy | - Mean concentration at each QC level within ±20% of nominal- At least 67% of QCs within ±20% of nominal |
| Precision | - CV ≤ 20% for each QC level (≤ 25% at LLOQ and ULOQ) |
| Selectivity | - Response in blank samples should be ≤ 20% of the LLOQ response |
| Specificity | - No significant interference from related substances |
| Stability | - Mean concentration of stability QCs within ±20% of nominal concentration |
Experimental Protocols: A Closer Look at Key Experiments
Detailed and robust experimental protocols are fundamental to a successful bioanalytical method validation. The following sections outline the methodologies for key experiments as recommended by the ICH M10 guideline.
Calibration Curve Construction
A calibration curve is essential for the quantification of the analyte in unknown samples.
-
Preparation: A minimum of six non-zero calibration standards are prepared by spiking a known concentration of the analyte into a blank biological matrix. The concentrations should span the expected range of the study samples, including a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).
-
Analysis: The calibration standards are analyzed, and a calibration curve is generated by plotting the instrument response against the known concentration of the analyte.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.98 for chromatographic methods. The back-calculated concentrations of at least 75% of the non-zero calibrators must be within ±15% of their nominal values (±20% at the LLOQ).
Accuracy and Precision Determination
Accuracy and precision are determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Within-Run Accuracy and Precision: At least five replicates of each QC level are analyzed in a single analytical run.
-
Between-Run Accuracy and Precision: The analysis is repeated over at least three different analytical runs on different days.
-
Acceptance Criteria: For chromatographic methods, the mean concentration of each QC level should be within ±15% of the nominal concentration, and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). For ligand binding assays, these limits are generally ±20% and 20% (25% at LLOQ and ULOQ), respectively.
Stability Assessment
The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the handling and storage of study samples.
-
Freeze-Thaw Stability: The stability of the analyte is assessed after a specified number of freeze-thaw cycles. QC samples are frozen and thawed for at least three cycles before analysis.
-
Short-Term (Bench-Top) Stability: The stability of the analyte is evaluated at room temperature for a period that reflects the expected duration of sample handling.
-
Long-Term Stability: The stability of the analyte is assessed under the intended long-term storage conditions (e.g., -20°C or -80°C).
-
Stock Solution Stability: The stability of the stock solutions of the analyte and internal standard is evaluated under their storage conditions.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration for chromatographic methods and ±20% for ligand binding assays.
Visualizing the Validation Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the key decision points.
Caption: A flowchart illustrating the key stages of the bioanalytical method validation process.
Caption: A diagram showing the relationship between the validated method and key validation parameters.
Caption: A decision tree for selecting the appropriate type of bioanalytical method validation.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. progress-lifesciences.nl [progress-lifesciences.nl]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Head-to-Head Comparison: Fludrocortisone-d2 vs. Fludrocortisone-d5 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fludrocortisone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used deuterated analogs, Fludrocortisone-d2 and Fludrocortisone-d5, supported by experimental data to inform the selection process for mass spectrometry-based bioanalytical methods.
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization. Both this compound and Fludrocortisone-d5 serve this purpose by closely mimicking the physicochemical properties of the parent drug, fludrocortisone. However, the degree of deuterium labeling can influence analytical performance. This comparison delves into the available data for each of these internal standards to highlight their respective strengths and potential limitations.
Performance Data Summary
The following table summarizes the key performance parameters for bioanalytical methods utilizing either this compound or Fludrocortisone-d5 as an internal standard. The data is compiled from published analytical method validation studies.
| Performance Parameter | This compound | Fludrocortisone-d5 |
| Linearity Range | 0.1 - 25 ng/mL[1] | 40 - 3000 pg/mL |
| Intra-Assay Precision (%RSD) | < 10.9%[1] | 0.49 - 7.13% |
| Inter-Assay Precision (%RSD) | < 10.9%[1] | 0.83 - 5.87% |
| Recovery | 101.8%[1] | Not explicitly reported |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 40 pg/mL |
| Matrix Effect | ~10%[1] | Not explicitly reported |
| Mass Transition (m/z) | 383 → 239 and 383 → 181[1] | 386.2 → 348.4 |
Experimental Protocols
Method Using this compound as Internal Standard[1]
This method was developed for the quantification of fludrocortisone in human plasma.
1. Sample Preparation:
-
To a plasma sample, this compound internal standard is added.
-
Solid-phase extraction is performed to isolate the analyte and internal standard.
2. Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of methanol and formate buffer.
-
Flow Rate: Not explicitly reported.
-
Retention Time: 4.0 minutes for both fludrocortisone and this compound.[1]
3. Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Triple quadrupole mass spectrometer.
-
Monitored Transitions:
-
Fludrocortisone: m/z 381 → 239 and 381 → 181
-
This compound: m/z 383 → 239 and 383 → 181
-
Method Using Fludrocortisone-d5 as Internal Standard
This highly sensitive method was developed for the quantification of fludrocortisone in human plasma using UHPLC-MS/MS.
1. Sample Preparation:
-
Fludrocortisone-d5 internal standard is added to the human plasma sample.
-
Liquid-liquid extraction is performed using tert-butyl methyl ether.
2. Liquid Chromatography:
-
Column: Chromolith RP18e.
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate (70:30, v/v).
-
Flow Rate: 0.7 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitored Transitions:
-
Fludrocortisone: m/z 381.2 → 343.2
-
Fludrocortisone-d5: m/z 386.2 → 348.4
-
Visualizations
The following diagrams illustrate the experimental workflow for using a deuterated internal standard and the signaling pathway of fludrocortisone.
Discussion
Based on the available data, both this compound and Fludrocortisone-d5 are suitable internal standards for the quantification of fludrocortisone.
The method utilizing Fludrocortisone-d5 demonstrates a significantly lower LLOQ (40 pg/mL) compared to the method using this compound (100 pg/mL), indicating its suitability for studies requiring higher sensitivity. The precision of the d5 method, with %RSD values well below 10%, is also excellent. The higher degree of deuteration in Fludrocortisone-d5 (five deuterium atoms versus two) provides a greater mass difference from the unlabeled analyte, which can be advantageous in minimizing potential isotopic crosstalk and ensuring a clear separation of mass signals, especially at low concentrations.
The method employing This compound also provides acceptable performance, with a linear range suitable for many applications and good precision and recovery. A notable finding in the study using this compound was the co-elution of the internal standard with fludrocortisone, which is an ideal characteristic for an internal standard as it ensures that both compounds experience the same chromatographic conditions and potential matrix effects.
Choosing the Right Standard:
-
For assays demanding the highest sensitivity, such as pharmacokinetic studies with very low dosage, Fludrocortisone-d5 appears to be the superior choice due to its lower LLOQ.
-
For routine analyses where picogram-level sensitivity is not the primary requirement, This compound is a viable and effective option.
-
The potential for a slight chromatographic shift between the analyte and a deuterated internal standard is a general consideration. While the study with this compound reported co-elution, it is always advisable to verify this during method development, regardless of the deuterated analog chosen. The higher the number of deuterium atoms, the greater the potential for a slight retention time difference.
References
A Head-to-Head Battle: Unmasking Steroid Realities with LC-MS/MS versus Immunoassays
For researchers, scientists, and drug development professionals navigating the complex world of steroid analysis, the choice of analytical method is paramount. This guide provides a comprehensive cross-validation of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and immunoassays for steroid quantification, offering a clear comparison of their performance, supported by experimental data and detailed protocols.
The accurate measurement of steroid hormones is critical in numerous fields, from clinical diagnostics to pharmaceutical development. While immunoassays have long been the workhorse for steroid analysis due to their high throughput and ease of use, their inherent limitations in specificity and accuracy are becoming increasingly apparent.[1][2] In contrast, LC-MS/MS has emerged as the gold standard, offering superior analytical performance that can significantly impact research outcomes.[3][4]
Performance Under the Microscope: A Quantitative Comparison
The fundamental difference between LC-MS/MS and immunoassays lies in their analytical principles. Immunoassays rely on the specific binding of an antibody to a target steroid. However, the structural similarity among steroid molecules can lead to cross-reactivity, where the antibody binds to non-target steroids, resulting in inaccurate measurements.[5][6] LC-MS/MS, on the other hand, combines the physical separation of steroids by liquid chromatography with their detection based on their unique mass-to-charge ratio, providing a much higher degree of specificity.[2][3]
This difference in specificity is starkly illustrated when comparing results for various steroids. For instance, studies have shown that immunoassays tend to overestimate testosterone concentrations at low levels and underestimate them at high levels.[6] In one case, a pediatric patient's testosterone level measured by immunoassay was over 85% lower when re-measured by LC-MS/MS.[6] Similarly, significant discrepancies have been observed for other steroids like androstenedione and 17-hydroxyprogesterone (17OHP), with immunoassays showing a positive bias of over 65% for androstenedione and 57% for 17OHP compared to LC-MS/MS.[1][7]
The following tables summarize the key performance characteristics and reported discrepancies between the two methods for several common steroids.
Table 1: Performance Characteristics of LC-MS/MS vs. Immunoassay for Steroid Analysis
| Feature | LC-MS/MS | Immunoassay |
| Specificity | High (based on chromatographic separation and mass-to-charge ratio) | Variable (prone to cross-reactivity with structurally similar steroids)[5][6] |
| Sensitivity | High (can detect low pg/mL concentrations)[8] | Generally lower than LC-MS/MS |
| Accuracy | High (considered the reference method)[1] | Can be compromised by cross-reactivity and matrix effects[1][6] |
| Precision | High (interday imprecision generally <15%)[1] | Variable |
| Multiplexing | Capable of measuring multiple steroids in a single run[2][7] | Typically measures a single analyte per assay |
| Throughput | Lower compared to automated immunoassays | High, especially with automated platforms |
| Cost per Sample | Generally higher | Generally lower |
| Expertise Required | Requires specialized knowledge and instrumentation[2] | Relatively easy to perform, especially with commercial kits |
Table 2: Reported Discrepancies in Steroid Quantification (Immunoassay vs. LC-MS/MS)
| Steroid | Discrepancy Observed | Reference |
| Testosterone | Immunoassays overestimate at concentrations <100 ng/dL and underestimate at >100 ng/dL. | [6] |
| Androstenedione | Mean bias of > +65% with immunoassay compared to LC-MS/MS. | [1] |
| 17-Hydroxyprogesterone (17OHP) | Mean bias of > +57% with immunoassay compared to LC-MS/MS. | [1][7] |
| Estradiol (E2) | Poor to moderate correlation between immunoassay and LC-MS/MS in adult males. | [6] |
| Progesterone | Accuracy limitations at lower concentrations with immunoassays. | [1] |
Visualizing the Workflow: A Tale of Two Methods
To better understand the practical differences between these two analytical approaches, the following diagrams illustrate their respective experimental workflows.
Experimental Protocols: A Deeper Dive into the Methodology
For scientists looking to implement or critically evaluate these methods, understanding the experimental details is crucial.
LC-MS/MS Steroid Assay Protocol (General)
This protocol provides a general framework for the analysis of multiple steroids in serum or plasma. Specific parameters will need to be optimized for the particular analytes and instrumentation used.
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of serum or plasma, add an internal standard mixture containing deuterated analogues of the target steroids.[8]
-
Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge to pellet the precipitated proteins.[8]
-
Liquid-Liquid Extraction: To the supernatant, add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge. The upper organic layer containing the steroids is transferred to a clean tube.[8]
-
Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a solution suitable for injection into the LC-MS/MS system (e.g., 50% methanol).[8]
2. Liquid Chromatography:
-
Column: A reverse-phase column, such as a C18 or PFP column, is typically used for steroid separation.[8][9]
-
Mobile Phases: A gradient elution is commonly employed using two mobile phases, for example, water with a small amount of ammonium fluoride as mobile phase A and methanol as mobile phase B.[1][4]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[8]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[2]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid and its internal standard are monitored for highly selective and sensitive quantification.
Immunoassay Protocol (Competitive ELISA Example)
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for steroid immunoassays.
1. Plate Preparation: The wells of a microtiter plate are pre-coated with antibodies specific to the target steroid.
2. Sample and Standard Addition:
-
Add a defined volume of standards, controls, and unknown samples to the wells.
-
Add a fixed amount of enzyme-conjugated steroid (the "tracer") to each well.
3. Incubation: The plate is incubated to allow the free steroid in the sample/standard and the enzyme-conjugated steroid to compete for binding to the limited number of antibody sites.
4. Washing: The wells are washed to remove any unbound steroids and reagents.
5. Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound tracer will convert the substrate into a colored product.
6. Incubation and Stopping: The reaction is allowed to proceed for a set time, and then a stop solution is added to halt the color development.
7. Reading: The absorbance of each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the steroid in the sample.
The Verdict: Choosing the Right Tool for the Job
While immunoassays offer a convenient and high-throughput solution for steroid analysis, their limitations in specificity and accuracy, particularly at low concentrations, must be carefully considered.[1][6] For research and drug development applications where precise and reliable quantification is essential, LC-MS/MS is unequivocally the superior method.[7] It provides the necessary specificity to distinguish between closely related steroid molecules, ensuring that the data generated is robust and reproducible.[2][3]
The decision of which method to use will ultimately depend on the specific requirements of the study. For large-scale screening where high precision is not the primary concern, immunoassays may be a viable option. However, for any application that demands accurate and reliable steroid quantification, the adoption of LC-MS/MS is strongly recommended to ensure the integrity of the scientific findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
A Comparative Guide to Fludrocortisone Quantification Methods: Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of fludrocortisone, a synthetic corticosteroid used in the management of adrenal insufficiency. The performance of these methods is evaluated based on key validation parameters: linearity, accuracy, and precision. This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Performance Comparison of Fludrocortisone Quantification Methods
The selection of an appropriate quantification method is critical for obtaining reliable and reproducible data in pharmacokinetic studies, clinical monitoring, and quality control of pharmaceutical formulations. The following tables summarize the performance characteristics of the most common analytical methods used for fludrocortisone quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Table 1: Performance Data for LC-MS/MS Methods
| Linearity (pg/mL) | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (RSD %) |
| 40 - 3000[1] | >0.99 | Not Reported | Intra-day: 0.49 - 7.13, Inter-day: 0.83 - 5.87[1] |
| 10 - 1000 | ≥0.99 | Not Reported | Not Reported |
| 100 - 25000 | Not Reported | 101.8 | Intra- and Inter-assay: <10.9 |
Table 2: Performance Data for HPLC-UV Methods
| Linearity (µg/mL) | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (RSD %) |
| 5 - 30 | 0.997 | Not Reported | Not Reported |
| Not Reported | 0.9991 | Not Reported | 1.48 |
| Not Reported | 0.998 | 78 ± 3 | Intra-day: 1.9, Inter-day: 2.5[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and HPLC-UV methods for fludrocortisone quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and specific, making it suitable for the determination of low concentrations of fludrocortisone in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 200 µL of human plasma, add an internal standard (e.g., fludrocortisone-d5).
-
Perform liquid-liquid extraction using 1 mL of tert-butyl methyl ether.
-
Vortex the mixture for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Separate and evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions [1]
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Chromolith RP18e column.
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (70:30, v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection [1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor to Product Ion Transitions:
-
Fludrocortisone: m/z 381.2 → 343.2
-
Fludrocortisone-d5 (IS): m/z 386.2 → 348.4
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is a more widely available and cost-effective alternative to LC-MS/MS, suitable for the analysis of pharmaceutical formulations.
1. Sample Preparation
-
For Tablets: Crush a known number of tablets to a fine powder. Dissolve a portion of the powder equivalent to a specific amount of fludrocortisone acetate in a suitable solvent (e.g., methanol). Sonicate and filter the solution.
-
For Solutions: Dilute the fludrocortisone acetate solution with the mobile phase to a suitable concentration.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Validation Workflow for Fludrocortisone Quantification Methods
The validation of a bioanalytical method is essential to ensure its reliability for its intended application. The following diagram illustrates a general workflow for the validation of a fludrocortisone quantification method, highlighting the key parameters.
Caption: General workflow for validating a fludrocortisone quantification method.
Other Quantification Methods
While LC-MS/MS and HPLC-UV are the predominant techniques for fludrocortisone quantification, other methods such as immunoassays (e.g., ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be employed. However, there is a limited amount of publicly available, detailed validation data (linearity, accuracy, and precision) specifically for fludrocortisone using these techniques. Researchers considering these alternative methods would need to perform a thorough in-house validation.
Conclusion
Both LC-MS/MS and HPLC-UV are robust and reliable methods for the quantification of fludrocortisone. The choice between these methods will largely depend on the required sensitivity and the nature of the sample matrix. LC-MS/MS offers superior sensitivity, making it the method of choice for bioanalytical applications where very low concentrations of fludrocortisone need to be measured in complex biological fluids. HPLC-UV, being more accessible and cost-effective, is well-suited for the analysis of pharmaceutical dosage forms where the concentration of the active ingredient is significantly higher. The provided data and protocols serve as a valuable resource for scientists and researchers in selecting and implementing the most appropriate analytical method for their fludrocortisone quantification needs.
References
A Comparative Guide to Determining the Limit of Quantification (LOQ) for Fludrocortisone
For researchers, scientists, and drug development professionals, establishing a reliable Limit of Quantification (LOQ) is a critical aspect of analytical method validation. This guide provides a comprehensive comparison of different analytical techniques for determining the LOQ of fludrocortisone, a synthetic corticosteroid. The following sections detail the experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), present a summary of their performance characteristics, and outline the methodologies for LOQ determination.
Comparison of Analytical Methods for Fludrocortisone Quantification
The choice of analytical technique significantly impacts the sensitivity and, consequently, the LOQ for fludrocortisone. Below is a comparison of reported LOQ values and other relevant validation parameters for HPLC-UV and various LC-MS/MS methods.
| Parameter | HPLC-UV Method (Hydrocortisone Acetate*) | LC-MS/MS Method 1 | LC-MS/MS Method 2 | LC-MS/MS Method 3 |
| Limit of Quantification (LOQ) | 20.204 µg/mL | 0.1 ng/mL | 5.0 pg/mL | 40 pg/mL |
| Linearity Range | Not Specified | 0.1 - 25 ng/mL | 5.0 - 2500.0 pg/mL | 40 - 3000 pg/mL |
| Instrumentation | HPLC with UV Detector | LC-Triple Quadrupole MS | UHPLC-Triple Quadrupole MS | UHPLC-Triple Quadrupole MS |
| Sample Matrix | Cream Formulation | Human Plasma | Human Plasma | Human Plasma |
*Note: Data for a validated HPLC-UV method for hydrocortisone acetate is presented as a comparable alternative due to the limited availability of published HPLC-UV methods for fludrocortisone with a specified LOQ.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method, validated for the simultaneous estimation of hydrocortisone acetate and fusidic acid in a cream formulation, provides a framework for the quantification of corticosteroids like fludrocortisone using HPLC-UV.
-
Instrumentation: A Shimadzu reversed-phase high-pressure liquid chromatography instrument equipped with a C18 column (150 × 4.6 mm, 5 μm) and a UV detector.
-
Mobile Phase: A mixture of acetonitrile and 0.05% trifluoroacetic acid (60:40, v/v) was used as the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 2 mL/min
-
Injection Volume: 20 μl
-
Detection Wavelength: 225 nm
-
-
Sample Preparation: The sample preparation for a cream formulation would involve an extraction step to isolate the analyte from the matrix before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
The following protocols outline highly sensitive methods for the quantification of fludrocortisone in human plasma.
Method 1:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface.
-
Sample Preparation: Solid-phase extraction (SPE) of plasma samples.
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Gradient of methanol and formate buffer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Not specified
-
Monitored Transitions: m/z 381→239 and m/z 381→181 for fludrocortisone.
-
Method 2:
-
Instrumentation: AB SCIEX Triple Quad™ 6500 LC-MS/MS System with a GL Sciences LC 800 System.
-
Sample Preparation: Solid-phase extraction using Phenomenex Strata X cartridges.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-4 (50 x 2.1 mm, 2µm)
-
Mobile Phase: Gradient of 0.1% v/v Formic Acid in Water (A) and 0.1% v/v Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.500 mL/min
-
Injection Volume: 50 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Not specified
-
The method demonstrated a signal-to-noise ratio of 109.9 at the LLOQ.
-
Method 3:
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.
-
Sample Preparation: Liquid-liquid extraction using tert-butyl methyl ether.
-
Chromatographic Conditions:
-
Column: Chromolith RP18e column
-
Mobile Phase: A mixture of acetonitrile and 2 mm ammonium formate (70:30, v/v).
-
Flow Rate: 0.7 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Monitored Transitions: Precursor to product ion transition of m/z 381.2 → 343.2 for fludrocortisone.
-
Methodologies for Determining the Limit of Quantification (LOQ)
The International Council for Harmonisation (ICH) Q2(R1) guideline outlines several approaches for determining the LOQ. The choice of method depends on the nature of the analytical procedure.
Based on Signal-to-Noise Ratio
This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography. The LOQ is typically established at a signal-to-noise ratio of 10:1. The determination involves comparing the signal from samples with low concentrations of the analyte to the noise of the baseline.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
The LOQ can be calculated using the following formula:
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response. This can be determined from the standard deviation of blank measurements, the standard deviation of the y-intercepts of regression lines, or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.
A specific calibration curve should be constructed using samples with concentrations in the range of the LOQ.
Visual Evaluation
This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be quantified with acceptable accuracy and precision.
Workflow for LOQ Determination
The following diagram illustrates a typical workflow for determining the LOQ of an analytical method, integrating the approaches outlined by the ICH guidelines.
A Researcher's Guide to Certified Reference Materials for Corticosteroid Analysis
In the precise world of biomedical research and drug development, the accuracy and reliability of analytical measurements are paramount. For scientists engaged in corticosteroid analysis, Certified Reference Materials (CRMs) serve as the bedrock of quality assurance, ensuring the validity of experimental results. This guide provides a comprehensive comparison of CRMs for corticosteroid analysis, detailing their performance, supporting experimental data, and the methodologies for their effective use.
The Gold Standard: Certified Reference Materials in Corticosteroid Measurement
Certified Reference Materials are highly characterized materials with known and certified property values, used to calibrate analytical instruments, validate methods, and assess the quality of measurement results.[1] In corticosteroid analysis, CRMs are indispensable for achieving accurate and comparable results across different laboratories and over time.
The primary analytical technique for the quantitative analysis of corticosteroids in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This powerful method offers high sensitivity and selectivity, allowing for the precise measurement of various corticosteroids and their metabolites. The use of CRMs in conjunction with LC-MS/MS ensures the traceability of measurement results to international standards.
Comparison of Certified Reference Materials for Cortisol
Cortisol, a key glucocorticoid, is a frequently analyzed corticosteroid in clinical and research settings. Several CRMs are available for the accurate quantification of cortisol. Below is a comparison of some commonly used cortisol CRMs.
| Certified Reference Material | Provider | Certified Concentration | Expanded Uncertainty | Matrix |
| SRM 921 | NIST | 98.9% (purity) | Not specified in certificate | Neat Chemical |
| Cerilliant C-106 | Cerilliant | 1.0 mg/mL in Methanol | Not specified | Solution |
| ERM-DA192 | JRC | Not specified in abstract | Not specified in abstract | Human Serum |
Note: The information in the table is based on publicly available data and may not be exhaustive. Researchers should always refer to the certificate of analysis provided by the manufacturer for the most accurate and up-to-date information.
Performance of Analytical Methods Using Certified Reference Materials
The performance of an analytical method is critically evaluated through validation studies, which often employ CRMs to establish accuracy and traceability. The following table summarizes key performance characteristics of LC-MS/MS methods for corticosteroid analysis that have utilized CRMs.
| Analyte(s) | Method | CRM Used | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Bias (%) |
| Cortisol | LC-MS/MS | Panel of higher-order CRMs | 1.3 | 1.5 | -0.08 |
| Corticosterone, 11-deoxycortisol, Cortisone | LC-MS/MS | Commercial Calibrators | 3.3 - 7.7 (Corticosterone), 3.3 - 11.8 (11-deoxycortisol), 2.7 - 12.8 (Cortisone) | Not specified | -5.6 to 12.3 (Corticosterone), -14.6 to 12.4 (11-deoxycortisol), -4.0 to 6.5 (Cortisone) |
| 12 Steroid Hormones | LC-MS/MS | Not specified | Not specified | Not specified | -10.7 to 10.5 |
CV: Coefficient of Variation
These data highlight the high precision and low bias achievable with LC-MS/MS methods when properly validated using CRMs. Inter-laboratory comparison studies further underscore the importance of CRMs in ensuring harmonization of results across different analytical platforms and laboratories.[4][5]
Experimental Protocols for Corticosteroid Analysis using LC-MS/MS
A generalized workflow for the analysis of corticosteroids in biological samples using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the specific corticosteroids being analyzed. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A versatile and efficient method that uses a solid sorbent to isolate and concentrate the analytes of interest.
The following diagram illustrates a typical sample preparation workflow.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
inter-laboratory comparison of fludrocortisone bioanalytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various bioanalytical methods for the quantification of fludrocortisone in biological matrices, primarily human plasma. The information is compiled from published literature to aid researchers in selecting and developing appropriate analytical techniques for their specific study needs. While a formal inter-laboratory comparison study has not been identified, this document synthesizes data from single-laboratory validations to offer a comprehensive comparison.
Quantitative Performance of Fludrocortisone Bioanalytical Methods
The following table summarizes the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of fludrocortisone.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Fluticasone Propionate | Fludrocortisone-d5 | Deuterium-labeled fludrocortisone (fludrocortisone-D5) |
| Linearity Range | 5.0 - 2500.0 pg/mL[1] | 40 - 3000 pg/mL[2] | 10 - 1000 pg/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 5.0 pg/mL[1] | 40 pg/mL[2] | 10 pg/mL[3] |
| Intra-day Precision (%RSD) | Not explicitly stated, but method meets FDA guidelines[4] | 0.49 - 7.13%[2] | Not explicitly stated |
| Inter-day Precision (%RSD) | Not explicitly stated, but method meets FDA guidelines[4] | 0.83 - 5.87%[2] | Not explicitly stated |
| Extraction Recovery | 81.26%[1] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS [1]
-
Sample Preparation:
-
To 500µL of plasma, add 2% fludrocortisone standard and 10µL of internal standard (Fluticasone propionate).
-
Vortex the sample, then add 0.5mL of water and vortex for 1 minute.
-
Condition a Phenomenex Strata-X cartridge with methanol, followed by equilibration with Milli-Q water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 2mL of water, followed by 2mL of 10% methanol in water.
-
Elute the analytes with dichloromethane.
-
Dry the eluate under a nitrogen stream at 40°C.
-
Reconstitute the sample with Acetonitrile:Water (50:50 v/v) before analysis.
-
-
Liquid Chromatography:
-
System: UHPLC
-
Further details on the column, mobile phase, and gradient were not specified in the provided abstract.
-
-
Mass Spectrometry:
Method 2: Liquid-Liquid Extraction (LLE) followed by UHPLC-MS/MS [2]
-
Sample Preparation:
-
Extract fludrocortisone and the internal standard (fludrocortisone-d5) from human plasma using tert-butyl methyl ether.
-
-
Liquid Chromatography:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column: Chromolith RP18e.
-
Mobile Phase: Acetonitrile and 2 mm ammonium formate (70:30, v/v).
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Transitions:
-
Fludrocortisone: m/z 381.2 → 343.2
-
Fludrocortisone-d5 (IS): m/z 386.2 → 348.4
-
-
Visualizations
Fludrocortisone Signaling Pathway
Fludrocortisone, a synthetic mineralocorticoid, primarily acts on the mineralocorticoid receptors in the renal tubules to regulate electrolyte and water balance.[5][6][7]
Caption: Fludrocortisone signaling pathway in a renal tubule cell.
Experimental Workflow for Fludrocortisone Bioanalysis
The following diagram illustrates a typical workflow for the bioanalysis of fludrocortisone in plasma samples using LC-MS/MS.
Caption: A typical bioanalytical workflow for fludrocortisone quantification.
References
- 1. sciex.jp [sciex.jp]
- 2. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Fludrocortisone Acetate? [synapse.patsnap.com]
- 6. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
comparative analysis of different internal standards for steroid profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroids in biological matrices is paramount for clinical diagnostics, forensic toxicology, and pharmaceutical research. The use of internal standards (IS) is a cornerstone of robust analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variations in sample preparation and instrumental analysis.[1][2] This guide provides a comparative analysis of different internal standards used for steroid profiling, supported by experimental data and detailed protocols.
The Role of Internal Standards in Quantitative Analysis
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls before analysis.[3] Its primary function is to normalize for analyte loss during sample extraction and to correct for matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source.[1][4] By using the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved.[5] The ideal internal standard co-elutes with the analyte, is not naturally present in the sample, and is clearly distinguishable by the mass spectrometer.[3]
Types of Internal Standards for Steroid Profiling
The most effective internal standards for steroid profiling are stable isotope-labeled (SIL) versions of the analytes.[6] These standards are structurally identical to the target steroid but have a higher mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C).[1]
-
Deuterated Internal Standards (D-IS): These are the most commonly used SIL standards due to their wider availability and generally lower cost.[7] They are synthesized by replacing one or more hydrogen atoms with deuterium.
-
Carbon-13 Internal Standards (¹³C-IS): These standards incorporate one or more ¹³C atoms in the carbon skeleton of the steroid molecule. They are considered superior for many applications but are often more expensive.[7]
Performance Comparison: Deuterated vs. Carbon-13 Internal Standards
The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact assay performance. The key differences lie in their chromatographic behavior and isotopic stability.
Chromatographic Co-elution: A critical consideration is the potential for chromatographic separation between the analyte and the internal standard. Deuterated standards can sometimes elute slightly earlier than their non-labeled counterparts, a phenomenon known as the "isotope effect."[8] This can lead to inaccurate quantification if the analyte and the internal standard experience different degrees of matrix effects.[8] ¹³C-labeled standards, due to the smaller relative mass difference, are less prone to this chromatographic shift and are more likely to co-elute perfectly with the analyte.[9]
Isotopic Stability: Deuterated standards, particularly those with deuterium atoms on exchangeable sites (like hydroxyl groups), can be susceptible to H/D exchange, leading to a loss of the isotopic label.[8] In some instances, enzymatic or microbial action in biological samples has been shown to cause oxidation followed by H/D exchange, resulting in the formation of the analyte from the internal standard and leading to false-positive results. ¹³C labels are incorporated into the stable carbon backbone of the molecule and are not subject to exchange, offering greater stability.
Data Presentation: Quantitative Comparison of Internal Standard Performance
The following table summarizes the typical performance characteristics of deuterated and ¹³C-labeled internal standards for the quantification of testosterone.
| Performance Metric | Deuterated Testosterone (Testosterone-d3) | ¹³C-Labeled Testosterone (Testosterone-¹³C3) |
| Accuracy (% Bias) | -5% to +5% | -2% to +2% |
| Precision (%RSD) | < 10% | < 5% |
| Recovery (%) | 85-110% | 95-105% |
| Matrix Effect (%) | 80-115% | 90-110% |
| Chromatographic Shift | Possible | Negligible |
| Isotopic Stability | Can be labile | Highly stable |
Note: The values presented are representative and can vary depending on the specific analytical method and matrix.
Experimental Protocols
A robust and reliable method for steroid profiling is essential for obtaining high-quality data. Below is a detailed experimental protocol for the extraction and analysis of steroids from human serum using LC-MS/MS.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of serum sample, calibrator, or quality control into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing a mixture of deuterated or ¹³C-labeled steroids in methanol).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for most steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Mandatory Visualization
Caption: General workflow for steroid profiling using an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of quantitative steroid profiling assays. While deuterated internal standards are widely used and can provide accurate results, ¹³C-labeled standards offer superior performance due to their enhanced isotopic stability and reduced chromatographic shift.[7] For high-stakes applications requiring the utmost accuracy and precision, the additional cost of ¹³C-labeled standards is often justified by the improved data quality and reduced risk of analytical errors. The detailed experimental protocol provided serves as a robust starting point for researchers developing and validating steroid profiling methods.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. api.unil.ch [api.unil.ch]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Fludrocortisone-d2 in a Laboratory Setting
Essential guidance for researchers and drug development professionals on the proper disposal of Fludrocortisone-d2, ensuring laboratory safety and regulatory compliance.
This compound, a deuterated synthetic corticosteroid, requires meticulous handling and disposal procedures due to its potential health hazards and environmental impact. As with any pharmaceutical compound, adherence to established safety protocols is paramount to protect laboratory personnel and the surrounding environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general principles of hazardous pharmaceutical waste management.
Hazard Profile and Safety Precautions
Fludrocortisone and its analogs are classified as hazardous materials. Safety Data Sheets (SDS) indicate that Fludrocortisone is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1][4][5] All handling should be performed in a well-ventilated area to avoid inhalation of dust or aerosols.[1][5]
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity - Oral 4 | [2] |
| Suspected of damaging fertility or the unborn child | Toxic to Reproduction 2 | [2] |
| Causes skin irritation | Skin Irritant | [1] |
| Causes eye irritation | Eye Irritant | [1] |
| May cause respiratory irritation | Respiratory Irritant | [1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound falls under the regulations for pharmaceutical waste, which are primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][7][8] The following procedure outlines the recommended steps for safe disposal in a laboratory environment.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous pharmaceutical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous laboratory trash. Use a dedicated, clearly labeled hazardous waste container.
Step 2: Waste Containment
-
Primary Container: Collect solid this compound waste in a sealable, leak-proof container. The container should be compatible with the waste and clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous pharmaceutical waste.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container. Do not pour any solution containing this compound down the drain.[2][5][6]
Step 3: Labeling and Storage
-
Proper Labeling: Ensure the hazardous waste container is accurately and fully labeled according to your institution's and local regulations. This typically includes the chemical name, concentration (if applicable), accumulation start date, and hazard warnings.
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[1] The storage area should be well-ventilated and have secondary containment to prevent spills. Store locked up.[1][4]
Step 4: Professional Disposal
-
Engage a Certified Waste Management Vendor: The final disposal of hazardous pharmaceutical waste must be handled by a licensed and approved waste disposal contractor.[4] These companies are equipped to transport and dispose of chemical waste in accordance with federal and state regulations.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[6][7][9] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain a detailed record of the waste generated, including the quantity, date of disposal, and the manifest provided by the waste management vendor. This documentation is crucial for regulatory compliance.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and requirements. Proper disposal of this compound not only ensures a safe working environment but also demonstrates a commitment to environmental stewardship and regulatory compliance.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.accentuate.io [cdn.accentuate.io]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. securewaste.net [securewaste.net]
Essential Safety and Logistical Information for Handling Fludrocortisone-d2
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Fludrocortisone-d2, a synthetic corticosteroid. Adherence to these procedural steps is critical to minimize exposure risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Fludrocortisone is considered a hazardous substance.[1] It can be harmful if swallowed, in contact with skin, or inhaled.[2] It is also suspected of damaging fertility or the unborn child.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Minimum PPE Requirements:
A lab coat, protective eyewear (safety glasses with side shields or goggles), long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical hazards are present.[4][5]
| PPE Category | Item | Specifications and Use |
| Torso Protection | Lab Coat | Should be buttoned closed to protect clothing and skin from spills.[6] Fire-resistant lab coats are recommended if working with flammable materials.[5] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For tasks with a higher risk of exposure, double-gloving or wearing Silver Shield gloves under nitrile gloves is recommended.[4] Gloves should be removed immediately after contact with the chemical, and hands should be washed.[4] |
| Eye and Face Protection | Safety Glasses or Goggles | Safety glasses must have side-shields.[4] Goggles provide better protection against chemical splashes.[4][5] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[4][5] |
| Respiratory Protection | Respirator (e.g., N95, half-mask, or full-face) | Required when working with the powder outside of a certified chemical fume hood or in poorly ventilated areas to avoid inhalation of dust.[1][5][7] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
First Aid Measures:
In case of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor immediately.[8] Rinse mouth with water.[3][7][8] Do not induce vomiting unless instructed by a medical professional.[7][8] |
| Skin Contact | Remove contaminated clothing immediately.[1][8] Wash the affected area with plenty of soap and water.[3][7] Seek medical attention if irritation occurs.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[3][8] Seek medical attention if irritation persists.[3][8] |
| Inhalation | Move the person to fresh air.[1][3][8] If breathing is difficult, get medical advice or attention immediately.[8] |
Disposal Plan
All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[1]
Waste Disposal Procedure:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect liquid waste in a sealed and appropriately labeled hazardous waste container. Do not pour down the drain.[1]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the clean container according to institutional guidelines.
-
Decontamination: Decontaminate all work surfaces after handling the compound.
For unused or expired this compound, the preferred method of disposal is through a licensed professional waste disposal service or a drug take-back program.[9][10] If these options are not available, it may be disposed of in the trash by mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed plastic bag, and then into the household trash.[9][11][12] Never flush unwanted medication down the toilet unless specifically instructed to do so.[9][12]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. westlab.com.au [westlab.com.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
